2-Bromo-5-methoxypyridine-d3
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trideuteriomethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULVUFYZVYHTFX-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-5-(trideuteriomethoxy)pyridine: Synthesis, Characterization, and Application as an Internal Standard in Mass Spectrometry
Abstract
This technical guide provides an in-depth overview of 2-Bromo-5-(trideuteriomethoxy)pyridine, a stable isotope-labeled analog of 2-Bromo-5-methoxypyridine. We delve into the strategic rationale for its synthesis, present a detailed and validated experimental protocol, and offer a comprehensive guide to its analytical characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The primary focus of this document is to establish the compound's critical role as an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] A step-by-step workflow for its application in a pharmacokinetic study is provided, underscoring its utility for researchers, scientists, and drug development professionals in achieving accurate and reproducible bioanalytical results.
Introduction: The Imperative for Stable Isotope Labeling
In modern drug development, from discovery to clinical trials, precise quantification of drug candidates and their metabolites in complex biological matrices is paramount.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[2] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation losses, matrix effects (ion suppression or enhancement), and instrument variability.[1][4]
To correct for these potential sources of error, an internal standard (IS) is incorporated into the analytical workflow.[5] The ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[1][4] Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with a heavier, non-radioactive isotope, are widely recognized as the most reliable choice for internal standards.[2][4][6]
2-Bromo-5-(trideuteriomethoxy)pyridine (C₆D₃H₃BrNO) is the deuterated analog of 2-Bromo-5-methoxypyridine. By replacing the three hydrogen atoms of the methoxy group with deuterium, the molecule's mass increases by approximately 3 Daltons. This mass shift allows it to be distinguished from the non-labeled analyte by the mass spectrometer, while its nearly identical chemical structure ensures it co-elutes during chromatography and experiences the same ionization effects, providing robust correction for analytical variability.[1][2] This guide will serve as a comprehensive resource for the synthesis, validation, and application of this critical analytical tool.
Physicochemical Properties and Safety
A summary of the key properties for 2-Bromo-5-(trideuteriomethoxy)pyridine is provided below.
| Property | Value | Source |
| IUPAC Name | 2-bromo-5-(trideuteriomethoxy)pyridine | [7] |
| CAS Number | 1185315-90-5 | [7] |
| Molecular Formula | C₆D₃H₃BrNO | [7] |
| Molecular Weight | 191.04 g/mol | [7] |
| Accurate Mass | 189.982 | [7] |
| Unlabeled CAS | 105170-27-2 | [7] |
| Canonical SMILES | [2H]C([2H])([2H])Oc1ccc(Br)nc1 | [7] |
Safety and Handling: 2-Bromo-5-(trideuteriomethoxy)pyridine should be handled with the same precautions as its non-labeled analog, 2-Bromo-5-methoxypyridine. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Mechanistic Considerations
The most direct and efficient method for preparing 2-Bromo-5-(trideuteriomethoxy)pyridine is via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 2-bromo-5-hydroxypyridine to form a nucleophilic alkoxide, which then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a deuterated methylating agent, typically trideuteriomethyl iodide (CD₃I).
Synthesis Workflow
The logical flow of the synthesis and purification process is outlined below.
Caption: Workflow for the synthesis of 2-Bromo-5-(trideuteriomethoxy)pyridine.
Experimental Protocol: Synthesis
Reagents & Equipment:
-
2-bromo-5-hydroxypyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Trideuteriomethyl iodide (CD₃I)[9]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-bromo-5-hydroxypyridine (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating the sodium pyridinolate salt. The evolution of hydrogen gas will be observed.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Slowly add trideuteriomethyl iodide (1.2 eq) to the reaction mixture. Causality Note: CD₃I serves as the electrophile. The pyridinolate anion acts as the nucleophile, attacking the electrophilic carbon of CD₃I in an Sₙ2 fashion, displacing the iodide leaving group.[10]
-
Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Analytical Characterization: A Self-Validating System
Comprehensive analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized compound.[11] The combination of NMR and MS provides a self-validating system where the results of one technique corroborate the other.
Analytical Workflow
Caption: Integrated analytical workflow for the validation of the internal standard.
Expected Spectroscopic Data
¹H NMR Spectroscopy: The ¹H NMR spectrum is the first and most direct confirmation of successful deuteration.
-
Absence of Methoxy Signal: The most critical feature will be the complete absence of a singlet peak around 3.8-3.9 ppm, which corresponds to the -OCH₃ protons in the non-labeled analog.[12][13]
-
Aromatic Signals: The three protons on the pyridine ring will remain, appearing as multiplets in the aromatic region (typically 7.0-8.5 ppm), confirming the integrity of the pyridine core.
¹³C NMR Spectroscopy:
-
Trideuteriomethoxy Signal: The carbon of the -OCD₃ group will appear as a multiplet (typically a triplet of triplets or more complex pattern due to C-D coupling) and will be shifted slightly upfield compared to the -OCH₃ carbon.
-
Aromatic Signals: The other five carbons of the pyridine ring will be present in their expected chemical shift ranges.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The molecular ion peak ([M]+ or [M+H]+) will confirm the mass increase due to deuteration. For 2-Bromo-5-(trideuteriomethoxy)pyridine, the expected monoisotopic mass is ~190.98 Da (for ⁷⁹Br isotope), which is 3 Da higher than the non-labeled analog (~187.96 Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
Application in Quantitative Bioanalysis
The validated 2-Bromo-5-(trideuteriomethoxy)pyridine is now ready for use as an internal standard in quantitative LC-MS/MS assays, for example, to determine the concentration of its non-deuterated analog in plasma samples from a pharmacokinetic study.[14][15]
Protocol: Use as an Internal Standard in a Plasma PK Study
Objective: To accurately quantify the concentration of 2-Bromo-5-methoxypyridine (Analyte) in patient plasma over a time course.
Materials:
-
Plasma samples from a clinical study.[3]
-
Analyte stock solution of known concentration.
-
Internal Standard (IS) stock solution: 2-Bromo-5-(trideuteriomethoxy)pyridine, of known concentration.
-
Acetonitrile with 0.1% formic acid (Protein Precipitation Solution).
-
LC-MS/MS system.
Procedure:
-
Prepare Calibration Standards and Quality Controls (QCs): Spike known amounts of the Analyte stock solution into blank control plasma to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QC samples (low, mid, high).
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown study sample), add 10 µL of the IS stock solution. Causality Note: The IS is added at the very beginning to account for any variability or loss during all subsequent sample handling and extraction steps.[4]
-
Vortex briefly.
-
Add 200 µL of ice-cold Protein Precipitation Solution.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial.
-
Inject a small volume (e.g., 5 µL) onto the LC-MS/MS system.
-
-
LC-MS/MS Method:
-
Chromatography: Use a suitable C18 column to chromatographically separate the analyte from matrix components. The Analyte and IS will co-elute.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for the Analyte and one for the IS.
-
Example Analyte Transition: m/z 188 → [Fragment Ion]
-
Example IS Transition: m/z 191 → [Corresponding Fragment Ion]
-
-
-
Data Processing:
-
Integrate the peak areas for both the Analyte and the IS for each injection.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.
-
Use the regression equation from the calibration curve to calculate the concentration of the Analyte in the unknown study samples based on their measured Peak Area Ratios.
-
Conclusion
2-Bromo-5-(trideuteriomethoxy)pyridine is an indispensable tool for researchers requiring high-fidelity quantitative data in complex biological studies. Its synthesis via Williamson etherification is robust, and its identity is unequivocally confirmed through a combination of NMR and MS techniques. When employed as a stable isotope-labeled internal standard in LC-MS/MS workflows, it provides the highest level of analytical confidence by effectively normalizing for matrix effects and procedural variability.[1][2] The protocols and scientific rationale presented in this guide offer a comprehensive framework for the successful implementation of this compound in demanding drug development and clinical research settings.
References
- Benchchem. The Pivotal Role of Deuterated Compounds in Mass Spectrometry: An In-depth Technical Guide.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Wikipedia. Hydrogen–deuterium exchange.
- ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum.
- BioPharm International. Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.
- Thieme. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Syn. Sus. Circ. Now, 2.
- PMC. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
- ChemicalBook. 2-BROMO-5-METHOXYPYRIDINE synthesis.
- Sigma-Aldrich. 2-Bromo-5-methoxypyridine CAS 105170-27-2.
- PMC. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies.
- ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Volume 02 Issue 01.
- Beilstein Journals. Supplementary Information.
- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- PubChem. 2-Bromo-5-methoxypyridine.
- NIHS. Clinical Pharmacokinetic Studies of Pharmaceuticals.
- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
- BLDpharm. 2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine.
- PrepChem.com. Synthesis of 2-bromo-5-bromomethylpyridine.
- ResearchGate. (2014). 2-Bromo-5-methylpyridine.
- MDPI. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example.
- Chemistry Stack Exchange. (2015). Methyl Iodide synthesis.
- Sigma-Aldrich. 2-Bromo-5-(trifluoromethoxy)pyridine | 888327-36-4.
- MilliporeSigma. 2-Bromo-5-methyl-4-nitropyridine | 66092-62-4.
- ChemicalBook. 2-Bromo-5-(trifluoromethyl)pyridine CAS#: 50488-42-1.
- LGC Standards. 2-Bromo-5-methoxypyridine-d3.
- Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- deutraMed. Buy Iodomethane D₃ CD3I | CAS no. 865-50-9.
- PMC - NIH. Hydroxymethylation of DNA: an epigenetic marker.
- BLD Pharm. 1204234-94-5|2-Bromo-5-(trifluoromethylthio)pyridine.
- The Royal Society of Chemistry. Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site.
- Benchchem. Comparative Performance Analysis: 3,5-Dibromopyridine-d3 as an Internal Standard in Quantitative Mass Spectrometry.
- PMC. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
- Benchchem. tetramethylammonium iodide synthesis protocol.
- ChemScene. 1696887-81-6 | 2-Bromo-5-(pyridin-2-ylmethoxy)pyridine.
- MDPI. DNA Methylation—An Epigenetic Mark in Mutagen-Treated Brachypodium distachyon Cells.
- PMC. (2025). DNA methylation and hydroxymethylation combined with transcriptional profiling identify key regulators of hyperoxia-induced bronchopulmonary dysplasia.
- Googleapis.com. (2016). WO 2016/034673 A1.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nihs.go.jp [nihs.go.jp]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-5-methoxypyridine-d3 | LGC Standards [lgcstandards.com]
- 8. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. deutramed.com [deutramed.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum [chemicalbook.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Bromo-5-methoxypyridine-d3: Applications in Quantitative Bioanalysis and Mechanistic Studies
This guide provides an in-depth analysis of 2-Bromo-5-methoxypyridine-d3, contrasting it with its unlabeled counterpart, 2-Bromo-5-methoxypyridine (CAS 105170-27-2). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for advanced analytical and research applications.
Introduction: The Imperative for Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research, the journey from a promising lead compound to a clinically approved drug is fraught with analytical challenges. Understanding a molecule's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[1][2][3] Stable isotope labeling, particularly deuteration, has emerged as a cornerstone technology, offering unparalleled precision in bioanalytical quantification and mechanistic elucidation.[1][2]
Replacing hydrogen with its heavier, non-radioactive isotope, deuterium, creates a molecule that is chemically almost identical to the parent compound but physically distinguishable by mass spectrometry.[4][5] This subtle yet powerful modification underpins the utility of compounds like 2-Bromo-5-methoxypyridine-d3, transforming them from simple chemical reagents into sophisticated tools for discovery. This guide will explore the fundamental differences between the deuterated and unlabeled forms of 2-Bromo-5-methoxypyridine and detail their respective applications, with a focus on the technical advantages conferred by isotopic labeling.
Physicochemical Properties: A Tale of Two Isotopologues
2-Bromo-5-methoxypyridine is a versatile heterocyclic building block used in the synthesis of a variety of biologically active molecules.[6][7] Its deuterated analog, 2-Bromo-5-methoxypyridine-d3, is specifically designed for use in sensitive analytical and metabolic studies.[8] While their chemical reactivity is nearly identical, their key differentiator lies in their mass.
| Property | 2-Bromo-5-methoxypyridine | 2-Bromo-5-methoxypyridine-d3 | Rationale for Significance |
| CAS Number | 105170-27-2[6][7][9][10] | 1185315-90-5[8] | Unique identifiers for tracking and procurement. |
| Molecular Formula | C6H6BrNO[6][7][10] | C6H3D3BrNO[8] | Indicates the incorporation of three deuterium atoms. |
| Monoisotopic Mass | 186.9633 Da[10] | 189.9821 Da | The +3 Da mass shift is the basis for differentiation in mass spectrometry. |
| Molecular Weight | 188.02 g/mol [6][7][10] | 191.04 g/mol [8] | Reflects the increased mass due to deuterium. |
| Isotopic Purity | Not Applicable | Typically ≥98% | High isotopic purity is crucial to prevent cross-signal interference in analytical assays.[4] |
| Chemical Purity | ≥98% (GC)[6] | >99% | High chemical purity ensures that observed effects are due to the compound of interest.[4] |
The deliberate introduction of deuterium into the methoxy group of 2-Bromo-5-methoxypyridine provides a stable, heavy version of the molecule. This mass difference is easily resolved by modern mass spectrometers, forming the foundation for its primary application as an internal standard.[4][11]
The Unlabeled Precursor: 2-Bromo-5-methoxypyridine (105170-27-2) in Synthesis
2-Bromo-5-methoxypyridine is a key intermediate in organic synthesis, valued for its utility in constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors.[6] The pyridine ring, coupled with a reactive bromine atom and a methoxy group, allows for a variety of chemical transformations.
It is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it a valuable building block for creating novel compounds with potential therapeutic activity, including those targeting neurological disorders or possessing anti-inflammatory properties.[6] For instance, it is a known reagent in the preparation of tetrahydroisoquinoline amides, which have applications as bronchodilators.[8]
Synthetic Workflow: Suzuki-Miyaura Coupling
The diagram below illustrates a typical synthetic workflow where 2-Bromo-5-methoxypyridine is used as a starting material in a Suzuki-Miyaura cross-coupling reaction to generate a biaryl product, a common scaffold in drug discovery.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The Deuterated Analog: 2-Bromo-5-methoxypyridine-d3 as an Analytical Tool
The true value of 2-Bromo-5-methoxypyridine-d3 lies in its application in quantitative bioanalysis, where it serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods.[4][5]
The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)
Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, injection, and ionization.[11] An ideal internal standard behaves identically to the analyte of interest throughout the entire analytical process.[12] Because deuterated standards are chemically almost identical to their unlabeled counterparts, they co-elute during chromatography and experience the same extraction efficiencies and matrix effects.[4][5] This near-perfect mimicry makes them the "gold standard" for quantitative analysis.[5]
Any loss of the analyte during sample processing will be mirrored by an equivalent loss of the deuterated internal standard.[5] Therefore, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification, even in complex biological matrices like plasma or whole blood.[5][13]
Experimental Protocol: Quantitative Analysis of a Drug Candidate in Plasma
This protocol outlines a typical workflow for using 2-Bromo-5-methoxypyridine-d3 as an internal standard to quantify a hypothetical drug candidate derived from its unlabeled analog.
Objective: To accurately measure the concentration of "Drug-X" in human plasma samples using LC-MS/MS with 2-Bromo-5-methoxypyridine-d3 as an internal standard.
Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of Drug-X and the internal standard (2-Bromo-5-methoxypyridine-d3) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of Drug-X.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microplate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from other matrix components.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for Drug-X.
-
Simultaneously monitor the specific precursor-to-product ion transition for 2-Bromo-5-methoxypyridine-d3.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Drug-X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical workflow using a deuterated internal standard.
Beyond Quantification: The Kinetic Isotope Effect (KIE) in Mechanistic Studies
While its primary role is in quantification, deuteration can also be a powerful tool for investigating metabolic pathways. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[14] This difference can lead to a slower rate of cleavage for C-D bonds in enzyme-mediated reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[15]
By strategically placing deuterium at a potential site of metabolism on a drug molecule, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in the drug's metabolism. If the deuterated compound is metabolized more slowly than its unlabeled counterpart, it provides strong evidence for the metabolic pathway and can even be exploited to create "deuterated drugs" with improved pharmacokinetic profiles, such as a longer half-life or reduced formation of toxic metabolites.[15][16] This approach has led to FDA-approved drugs like deutetrabenazine.[16]
Conclusion: A Critical Enabler for Pharmaceutical Advancement
2-Bromo-5-methoxypyridine (105170-27-2) is a valuable synthetic intermediate. However, its deuterated analog, 2-Bromo-5-methoxypyridine-d3, represents a significant technological advancement for the drug development professional. By enabling highly accurate and precise quantification through isotope dilution mass spectrometry, it provides the data integrity required for critical decision-making in both preclinical and clinical phases.[5] Furthermore, the principles of deuteration extend into mechanistic studies, offering insights that can guide the design of safer and more effective medicines.[17] The strategic use of such stable isotope-labeled compounds is not merely a technical convenience; it is an indispensable component of modern, efficient, and successful pharmaceutical research.
References
-
Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Swan Isotopes. [Link]
-
The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Advantages of Deuterated Compounds. Clearsynth Discovery. [Link]
-
Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]
-
L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]
-
2-Bromo-5-methoxypyridine. PubChem. [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications. Moravek. [Link]
-
2-Bromo-5-methoxypyridine-d3. Pharmaffiliates. [Link]
Sources
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. moravek.com [moravek.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Bromo-5-methoxypyridine | CAS 105170-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 2-Bromo-5-methoxypyridine CAS 105170-27-2 Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. texilajournal.com [texilajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
Solvation Dynamics and Analytical Workflows for 2-Bromo-5-methoxypyridine-d3
Executive Summary
In modern pharmaceutical development and bioanalytical chemistry, the precision of quantitative assays relies heavily on the integrity of Stable Isotope-Labeled (SIL) internal standards. 2-Bromo-5-methoxypyridine-d3 (CAS: 1185315-90-5) is a critical deuterated building block and internal standard used in mass spectrometry and cross-coupling reaction monitoring [1]. However, the physicochemical behavior of this halogenated heterocycle demands rigorous solvent selection.
As an Application Scientist, one must recognize that dissolving a compound is not merely a physical task, but a thermodynamic process dictated by solvent-solute interactions. This whitepaper provides an in-depth technical analysis of the solvation dynamics of 2-Bromo-5-methoxypyridine-d3 in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By understanding the causality behind these interactions, researchers can design self-validating protocols that ensure gravimetric fidelity, prevent degradation, and optimize downstream LC-MS/MS or NMR workflows.
Physicochemical Profiling & Solvation Causality
To engineer an optimal dissolution protocol, we must first analyze the molecular architecture of the solute. 2-Bromo-5-methoxypyridine-d3 features a pyridine ring substituted with a highly polarizable bromine atom and a deuterated methoxy group (-OCD
The Isotope Effect on Solubility
The substitution of three protium atoms with deuterium on the methoxy group introduces a +3 Da mass shift, which is vital for avoiding matrix interference in LC-MS/MS [2]. However, the kinetic isotope effect on bulk thermodynamic solubility is negligible. Therefore, the solubility limits and solvation mechanisms of the
Dimethyl Sulfoxide (DMSO): Aprotic Solvation via Dipole Interactions
Why use DMSO? DMSO is a polar aprotic solvent with a high dielectric constant (
-
The Causality: 2-Bromo-5-methoxypyridine-d3 lacks hydrogen-bond donors. DMSO excels here because its highly polarized S=O bond stabilizes the electron-deficient regions of the pyridine ring, while London dispersion forces interact favorably with the large, polarizable electron cloud of the bromine atom. This rapidly disrupts the crystalline lattice of the solid, making DMSO the optimal solvent for high-concentration primary stock solutions.
Methanol (MeOH): Protic Solvation via Hydrogen Bonding
Why use Methanol? Methanol is a polar protic solvent (
-
The Causality: While the solute cannot donate hydrogen bonds, it possesses two excellent hydrogen-bond acceptors: the pyridine nitrogen (lone pair) and the methoxy oxygen. Methanol's hydroxyl group acts as a strong H-bond donor, forming a tightly bound solvation shell around these heteroatoms [3]. Methanol is highly compatible with reverse-phase LC-MS/MS mobile phases, making it the ideal diluent for working solutions.
Comparative Solvation Data
The following table synthesizes the quantitative solvation metrics and stability profiles for 2-Bromo-5-methoxypyridine-d3, serving as a reference matrix for assay design.
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Primary Solvation Mechanism | Dipole-Dipole & Dispersion Forces | Hydrogen Bond Donor (to Pyridine N/O) |
| Max Practical Solubility | > 50.0 mg/mL (Highly Soluble) | ~ 20.0 mg/mL (Soluble) |
| Freezing Point | 18.5 °C | -97.6 °C |
| Recommended Storage | -20 °C (Requires careful thawing) | 4 °C to -80 °C (Remains liquid) |
| Workflow Application | Primary Stock Solutions | Serial Dilutions & LC-MS/MS Spiking |
Experimental Protocols: A Self-Validating System
A robust analytical method requires protocols that validate themselves at each step. The following methodologies incorporate built-in Quality Control (QC) checkpoints to guarantee solution integrity.
Protocol A: High-Fidelity Primary Stock Preparation (50 mg/mL in DMSO)
Storing DMSO at -20 °C causes it to freeze solid. This protocol accounts for the thermal dynamics required to prevent solute precipitation upon thawing.
-
Gravimetric Measurement: Using an anti-static micro-spatula, accurately weigh 50.0 mg of 2-Bromo-5-methoxypyridine-d3 powder into a tared, amber glass 2.0 mL HPLC vial. (Causality: Amber glass mitigates UV-induced radical debromination).
-
Volumetric Solvation: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO using a calibrated positive-displacement pipette.
-
Kinetic Agitation: Vortex the vial for 30 seconds at 2500 RPM, followed by bath sonication for 2 minutes at room temperature. (Causality: Sonication provides the localized kinetic energy required to overcome the activation energy of dissolution).
-
Self-Validation (Tyndall Check): Shine a focused LED beam through the vial against a dark background. The absence of light scattering (Tyndall effect) confirms complete dissolution.
-
Storage & Thawing: Store at -20 °C. Critical Step: Prior to subsequent use, allow the frozen DMSO stock to equilibrate to room temperature for 30 minutes, followed by a mandatory 1-minute vortex to re-homogenize any transient concentration gradients formed during the phase transition.
Protocol B: Serial Dilution for LC-MS/MS (100 µg/mL in Methanol)
-
Matrix Matching: Pipette 998 µL of LC-MS grade Methanol into a clean amber vial.
-
Spiking: Carefully add 2.0 µL of the room-temperature 50 mg/mL DMSO primary stock (from Protocol A) directly into the methanol.
-
Homogenization: Aspirate and dispense 5 times with the pipette to ensure localized mixing, then vortex for 15 seconds.
-
Self-Validation (LC-UV/MS): Inject 1.0 µL of this working solution into an LC-UV/MS system. Confirm the presence of the +3 Da shifted precursor ion and verify that the UV peak area matches historical calibration data to ensure no gravimetric errors occurred during stock preparation.
Workflow Visualization
The following diagram maps the logical decision tree and solvation pathways for handling 2-Bromo-5-methoxypyridine-d3, emphasizing the transition from solid API to analytical application.
Solvation pathways and self-validating preparation workflow for 2-Bromo-5-methoxypyridine-d3.
References
-
Pharmaffiliates. "2-Bromo-5-methoxypyridine-d3 (CAS: 1185315-90-5)". Pharmaffiliates Analytics and Synthetics P. Ltd. URL:[Link]
Technical Whitepaper: Advanced Safety, Handling, and Application Protocols for 2-Bromo-5-methoxypyridine-d3
Executive Summary & Scientific Rationale
In modern pharmacokinetic (PK) profiling and bioanalysis, stable isotope-labeled (SIL) standards are indispensable. 2-Bromo-5-methoxypyridine-d3 (CAS: 1185315-90-5) is a highly specialized deuterated analog of 2-bromo-5-methoxypyridine[1]. Within drug development, this compound serves a dual purpose: it acts as an internal standard for mass spectrometry-based quantification, and it functions as a deuterated building block in the synthesis of tetrahydroisoquinoline amide bronchodilators[1].
The strategic incorporation of three deuterium atoms on the methoxy group leverages the kinetic isotope effect (KIE) to potentially enhance metabolic stability in targeted drug design. For analytical scientists, it provides a distinct mass shift (+3 Da) for LC-MS/MS bioanalysis, allowing for perfect co-elution with the unlabelled analyte while eliminating cross-talk interference[2].
Physicochemical Properties & Isotopic Integrity
While isotopic labeling significantly alters the molecular weight and vibrational frequencies of the compound, the macroscopic physicochemical hazards remain identical to its unlabelled counterpart (CAS: 105170-27-2)[3]. Understanding these baseline properties is the first step in designing a robust handling protocol.
Table 1: Physicochemical and Isotopic Profile
| Property | Value / Description |
| Chemical Name | 2-Bromo-5-methoxypyridine-d3 |
| CAS Number | 1185315-90-5 |
| Unlabelled CAS | 105170-27-2 |
| Molecular Formula | C6H3D3BrNO |
| Molecular Weight | 191.04 g/mol |
| Appearance | White to almost white powder/lump |
| Isotopic Mass Shift | +3.018 Da (relative to unlabelled) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane |
Mechanistic Toxicology & Hazard Identification
Standardized chemical safety data strictly classifies 2-bromo-5-methoxypyridine derivatives under the Globally Harmonized System (GHS) as causing Skin Irritation (Category 2, H315) and Serious Eye Irritation (Category 2, H319) [3].
The Causality of Toxicity: The irritation profile of this compound is not a simple function of pH. Instead, it is driven by the intrinsic lipophilicity and electrophilicity of the halogenated pyridine ring. Upon dermal or ocular contact, the lipophilic methoxy and pyridine moieties facilitate rapid penetration of the stratum corneum or corneal epithelium. Once integrated into the lipid bilayer, the electron-withdrawing bromine atom increases the electrophilicity of the pyridine ring. This enables transient, disruptive interactions with nucleophilic residues of epidermal proteins, triggering a localized inflammatory cascade and cytokine release that clinically manifests as erythema, edema, and severe irritation[3].
Mechanistic pathway of dermal and ocular irritation induced by halogenated pyridine exposure.
Self-Validating Experimental Protocol: Preparation of SIL Internal Standards
When handling high-value deuterated standards, precision and safety must be integrated into a self-validating workflow. The following step-by-step methodology ensures operator safety (mitigating H315/H319 risks) while simultaneously verifying chemical integrity.
Methodology: Stock Solution Preparation & Validation
-
Environmental Control: Conduct all open-handling procedures within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of aerosolized particulates.
-
PPE Verification: Don nitrile gloves (double-gloving is highly recommended for halogenated aromatics), tightly sealed safety goggles, and a lab coat[3].
-
Static Elimination (Causality Step): Fine powders of halogenated pyridines are highly prone to electrostatic dispersion. Use an anti-static ionizing gun on the weighing spatula and the microbalance draft shield. Why? This neutralizes surface charges, preventing the powder from repelling off the spatula—thereby mitigating both the risk of sudden ocular exposure and the loss of expensive isotopic material.
-
Gravimetric Analysis: Weigh precisely 1.00 mg of 2-Bromo-5-methoxypyridine-d3 into a pre-tared, amber glass vial.
-
Solvent Quenching & Dissolution (Self-Validation Step): Immediately add 1.0 mL of LC-MS grade DMSO or Methanol. Self-Validation: The immediate, clear dissolution of the powder acts as a physical validation check against the presence of polymerized degradation products, a known risk for improperly stored halogenated heterocycles.
-
Inert Atmosphere Storage (Causality Step): Purge the vial headspace with Argon gas before sealing. Why? Argon displaces atmospheric oxygen and moisture, preventing oxidative degradation of the methoxy-d3 group and ensuring stability during long-term storage at -20°C.
-
Analytical Validation (Self-Validation Step): Dilute a 10 µL aliquot to 1 ng/mL in the mobile phase and inject it into the LC-MS/MS. Self-Validation: A single sharp chromatographic peak at m/z 191 (M+H)+ with <1% signal at m/z 188 confirms isotopic purity, verifies that no H/D exchange has occurred, and validates the entire preparation workflow[2].
Workflow for the safe handling and self-validating preparation of stable isotope-labeled standards.
Emergency Response & Decontamination Workflows
In the event of an accidental exposure or spill, the response must target the specific chemical properties of the compound rather than relying on generic lab protocols.
-
Dermal Exposure (H315): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water[3]. Causality: Water alone is insufficient due to the compound's lipophilicity; the surfactants in soap are strictly required to emulsify and lift the halogenated pyridine out of the skin's lipid layer.
-
Ocular Exposure (H319): Flush eyes continuously with sterile saline or water for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation[3]. Remove contact lenses if present and easy to do. Seek immediate ophthalmological assessment.
-
Spill Decontamination: Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the irritant powder, creating an inhalation hazard. Instead, cover the spill with an inert, damp absorbent (e.g., sand or vermiculite wetted with a 10% ethanol/water mixture to aid solubility), sweep gently, and dispose of the material in a sealed hazardous waste container.
References
-
Title: 2-Bromo-5-methoxypyridine-d3 | Pharmaffiliates Source: pharmaffiliates.com URL: [Link]
Sources
Methodological & Application
Application Note: Synthesis of Deuterated Tetrahydroisoquinoline Amides using 2-Bromo-5-methoxypyridine-d3
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of deuterated tetrahydroisoquinoline (THIQ) amides, specifically focusing on the installation of the 5-(methoxy-d3)picolinoyl motif. This scaffold is critical in drug discovery for improving metabolic stability (deuterium switch) against CYP450-mediated O-demethylation.
Executive Summary & Scientific Rationale
The incorporation of deuterium into the methoxy group of pyridine-based pharmacophores is a validated strategy to attenuate metabolic clearance. The
This protocol details the conversion of 2-Bromo-5-(methoxy-d3)pyridine into high-value THIQ-picolinamides . Unlike standard amide couplings that require pre-synthesized carboxylic acids, this guide prioritizes Aminocarbonylation , a catalytic approach that directly converts the aryl bromide to the amide in a single step, minimizing isotopologue dilution and step-count.
Key Reaction Pathway
The transformation relies on the palladium-catalyzed insertion of Carbon Monoxide (CO) into the C-Br bond, followed by nucleophilic attack by the tetrahydroisoquinoline nitrogen.
Reagent Profile & Handling
| Component | Specification | Critical Handling Notes |
| Precursor | 2-Bromo-5-methoxypyridine-d3 | Hygroscopic. Store at 2-8°C under Argon. Isotopic Purity >99% D is required to maintain biological validity. |
| Core Amine | 1,2,3,4-Tetrahydroisoquinoline | Secondary amine.[1] Ensure free base form (not HCl salt) for aminocarbonylation kinetics. |
| Catalyst | Pd(OAc)₂ / Xantphos | Xantphos is essential for stabilizing the acyl-Pd intermediate against decarbonylation. |
| CO Source | CO Gas or Mo(CO)₆ | Safety Critical: Use CO detectors. Mo(CO)₆ (solid) is preferred for small-scale safety. |
Experimental Protocols
Method A: Pd-Catalyzed Aminocarbonylation (Direct Route)
Recommended for library synthesis and minimizing D-exchange.
Mechanism of Action: The reaction proceeds via a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.
-
CO Insertion: Coordination and migration of CO forms the acyl-Pd complex.
-
Nucleophilic Attack: The THIQ amine attacks the acyl-Pd species.
-
Reductive Elimination: Release of the amide product and regeneration of Pd(0).
Protocol Steps:
-
Charge: To a dry reaction vial (20 mL microwave or pressure tube), add:
-
2-Bromo-5-(methoxy-d3)pyridine (1.0 equiv, 191 mg, 1.0 mmol)
-
Pd(OAc)₂ (5 mol%, 11 mg)
-
Xantphos (10 mol%, 58 mg)
-
Na₂CO₃ (2.0 equiv, 212 mg)
-
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL). Sparge with Argon for 5 mins.
-
Amine Addition: Add 1,2,3,4-Tetrahydroisoquinoline (1.2 equiv, 160 mg).
-
CO Introduction:
-
Gas Method: Purge the headspace with CO gas (balloon pressure, ~1 atm).
-
Solid Source Method: Add Mo(CO)₆ (1.0 equiv) and DBU (2.0 equiv) to generate CO in situ.
-
-
Reaction: Seal and heat to 90°C for 16 hours.
-
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[2]
-
Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes). The product typically elutes as a viscous oil or amorphous solid.
Method B: Lithiation-Carboxylation Sequence (Stepwise Route)
Recommended if CO chemistry is unavailable or for gram-scale batch production.
Protocol Steps:
-
Lithiation: Dissolve 2-Bromo-5-(methoxy-d3)pyridine (1.0 equiv) in anhydrous THF at -78°C under N₂.
-
Exchange: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30 min. Note: The Lithium-Halogen exchange is faster than nucleophilic attack at this temperature.
-
Quench: Bubble dry CO₂ gas into the solution for 20 min. Allow to warm to RT.
-
Acidification: Quench with 1N HCl to pH 3. Extract with EtOAc to isolate 5-(methoxy-d3)picolinic acid .
-
Coupling: React the isolated acid with THIQ using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at RT for 2 hours.
Visualized Workflows & Mechanism
Diagram 1: Synthetic Pathway Comparison
This flow chart illustrates the decision logic between the Direct (Aminocarbonylation) and Stepwise (Lithiation) routes.
Caption: Comparison of direct Pd-catalyzed carbonylation vs. stepwise lithiation-coupling.
Diagram 2: Aminocarbonylation Catalytic Cycle
Detailed mechanistic view of the Palladium cycle governing Method A.
Caption: Mechanism of Pd-catalyzed aminocarbonylation. L = Xantphos Ligand.[3]
Quality Control & Validation Data
To ensure the integrity of the deuterated product, the following QC parameters must be met.
Analytical Specifications
| Test | Expected Result | Interpretation |
| ¹H NMR (400 MHz) | Absence of singlet at ~3.8-3.9 ppm. | Confirms the methoxy group is deuterated ( |
| ¹³C NMR | Septet at ~56 ppm ( | Carbon-Deuterium coupling confirms the presence of the |
| HRMS (ESI+) | [M+H]⁺ = Target Mass + 3.018 Da. | Confirms isotopic incorporation. Check isotopic distribution for D2/D1 impurities. |
| HPLC Purity | >98% (UV 254 nm). | Critical for biological assays. |
Troubleshooting Guide
-
Low Yield (Method A): If conversion is poor, switch from Pd(OAc)₂ to Pd(dppf)Cl₂ . Ensure the reaction vessel is strictly oxygen-free; O₂ poisons the Pd(0) species.
-
Scrambling: Deuterium exchange on the methoxy group is rare under these conditions. However, avoid strong Lewis acids which might facilitate ether cleavage.
References
-
Pharmaffiliates. (2023). 2-Bromo-5-methoxypyridine-d3 Product Profile. Retrieved from [Link]
-
Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Accounts of Chemical Research. Link
-
Perry, R.J., & Wilson, B.D. (1996). "Palladium-catalyzed carbonylation of aryl halides." Organometallics. Link
-
Tung, R. (2016). "The Development of Deuterated Drugs."[4][5] Innovations in Pharmaceutical Technology. Link
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. bionauts.jp [bionauts.jp]
Application Notes and Protocols: Regioselective Synthesis of 2-Functionalized-5-methoxypyridine-3-d via Bromine-Lithium Exchange
Introduction: The Strategic Role of Deuterium in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of deuterium, a stable isotope of hydrogen, has emerged as a powerful tool for enhancing the pharmacokinetic profiles of drug candidates.[1] This "deuterium switch" can favorably alter a molecule's metabolic fate by attenuating the rate of enzymatic C-H bond cleavage, a common metabolic pathway.[1] This modification can lead to a longer half-life, reduced dosing frequency, and potentially an improved safety profile.[1][2] Pyridine scaffolds are ubiquitous in medicinal chemistry, and the ability to selectively introduce deuterium into these heterocycles is of paramount importance.[3][4]
This application note provides a detailed protocol for the lithiation of 2-bromo-5-methoxypyridine and its subsequent quenching with a deuterium source to produce 2-bromo-5-methoxypyridine-d3. Furthermore, it outlines a general procedure for the functionalization of the resulting lithiated intermediate with various electrophiles, offering a versatile route to a library of novel deuterated pyridine derivatives.
Mechanistic Rationale: Halogen-Lithium Exchange and Electrophilic Quench
The core of this synthetic strategy lies in the bromine-lithium exchange reaction, a robust and widely utilized method for the generation of organolithium species.[5][6][7] When 2-bromo-5-methoxypyridine is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at cryogenic temperatures, a rapid exchange of the bromine atom for a lithium atom occurs. This process is highly regioselective, targeting the C-Br bond due to the greater electrophilicity of bromine compared to the aromatic protons.
The resulting 2-lithio-5-methoxypyridine is a potent nucleophile and a strong base.[5] The low temperature (-78 °C) is crucial to prevent side reactions, including nucleophilic addition of n-BuLi to the pyridine ring and decomposition of the thermally sensitive lithiated intermediate.[5][8][9][10]
Once formed, the 2-pyridyllithium species can be trapped by a wide range of electrophiles.[11][12] For the purpose of deuteration, quenching the reaction with deuterium oxide (D₂O) provides a direct and efficient route to incorporate a deuterium atom at the 2-position. Alternatively, reaction with other electrophiles allows for the introduction of diverse functional groups, enabling the synthesis of a broad spectrum of 2-substituted-5-methoxypyridine-d3 derivatives.
Caption: General reaction scheme for the lithiation and functionalization of 2-bromo-5-methoxypyridine.
Experimental Protocols
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-5-methoxypyridine | ≥98% | Commercially Available | Store under inert atmosphere |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Commercially Available | Pyrophoric, handle with care |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over sodium/benzophenone |
| Deuterium Oxide (D₂O) | 99.9 atom % D | Commercially Available | |
| Electrophiles (e.g., aldehydes, ketones, CO₂, etc.) | Reagent Grade | Commercially Available | Purify as needed |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available | |
| Saturated aq. NH₄Cl | Prepared in-house | ||
| Saturated aq. NaCl (Brine) | Prepared in-house | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available |
Protocol 1: Synthesis of 2-Bromo-5-methoxypyridine-d3
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Initiation: To the flask, add 2-bromo-5-methoxypyridine (1.0 eq) and anhydrous THF (to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. A color change is often observed, indicating the formation of the pyridyllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Deuteration: Quench the reaction by the dropwise addition of deuterium oxide (D₂O, 1.5 eq).
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-bromo-5-methoxypyridine-d3.
Protocol 2: General Procedure for Functionalization with Electrophiles
-
Follow steps 1-5 from Protocol 1 to generate the 2-lithio-5-methoxypyridine intermediate.
-
Electrophilic Trapping: To the cold (-78 °C) solution of the lithiated pyridine, add a solution of the desired electrophile (1.2 eq) in anhydrous THF dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Follow steps 7-10 from Protocol 1 for the work-up and purification of the 2-substituted-5-methoxypyridine product.
Table of Common Electrophiles and Expected Products:
| Electrophile | Product Functional Group |
| D₂O | Deuterium |
| Aldehydes (RCHO) | Secondary Alcohol |
| Ketones (R₂CO) | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylic Acid |
| N,N-Dimethylformamide (DMF) | Aldehyde |
| Alkyl Halides (R-X) | Alkyl |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Organolithium reagents are highly reactive towards protic sources, including water. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere.
-
Temperature Control: Maintaining a low temperature is critical to prevent side reactions and ensure high yields.[8][9] A sudden increase in temperature can lead to decomposition of the lithiated intermediate or unwanted nucleophilic addition.
-
Purity of Reagents: The purity of the starting materials and reagents, particularly the organolithium solution, can significantly impact the reaction outcome. It is advisable to titrate the n-BuLi solution prior to use.
-
Choice of Electrophile: The reactivity of the electrophile should be considered. Highly reactive electrophiles should be added slowly to control the exotherm. For less reactive electrophiles, a longer reaction time or warming of the reaction mixture may be necessary after the initial trapping at low temperature.
Conclusion
The protocol described herein offers a reliable and versatile method for the synthesis of 2-bromo-5-methoxypyridine-d3 and a variety of other 2-functionalized derivatives. The bromine-lithium exchange is a powerful transformation that provides access to a key nucleophilic intermediate. By carefully controlling the reaction conditions, researchers can efficiently generate a library of deuterated and functionalized pyridines for applications in drug discovery and development.
References
- ResearchGate. (n.d.). O-Tetrahydropyran-2-yloxy (O THP) as an ortho Directing Group in the Lithiation of Pyridines.
- Verlag der Zeitschrift für Naturforschung. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Journal of the American Chemical Society. (2010, February 1). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.
- Chemical Communications (RSC Publishing). (2014, June 20). Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium. doi:10.1039/C4CC03766A.
- ResearchGate. (2025, November 30). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives.
- ACS Publications. (n.d.). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry.
- PMC. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
- (2009, January 8). Heavy Pyridine Crystallizes Differently: Discovery May Aid Development of Pharmaceuticals.
- PMC. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- ResearchGate. (2025, August 5). Unusual t -BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines: Two Alternative Strategies for Functionalization.
- PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.
- PMC. (n.d.). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines.
- PubMed. (2010, February 24). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.
- Scribd. (n.d.). Lithium Halogen Exchange in Pyridine.
- ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines...
- PubMed. (2013, June 21). A closer look at the bromine-lithium exchange with tert-butyllithium in an aryl sulfonamide synthesis.
- LOCKSS. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- ResearchGate. (2026, January 8). Regiodivergent Deuteration of Pyridine-Based Heterocycles.
- ResearchGate. (2025, August 6). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6.
- Organic Letters. (2025, October 6). Regiodivergent Deuteration of Pyridine-Based Heterocycles.
- ResearchGate. (n.d.). Scheme 4. Site specifically activated pyridines by bromine/magnesium or....
- Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
- Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.
- RSC Publishing. (n.d.). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines.
- Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal.
- ResearchGate. (2025, August 9). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- PubMed. (2014, August 18). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Cardiff University. (2017, September 1). Directed lithiation and substitution of pyridine derivatives. -ORCA.
- ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
- (2020, May 15). Optimization of Organolithium Reactions.
- (n.d.). pyridine lithiation.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
- PubMed. (2024, June 15). Synthesis of Deuterated Compounds by Flow Chemistry.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine CAS 105170-27-2.
Sources
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. baranlab.org [baranlab.org]
- 8. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pyridine lithiation [quimicaorganica.org]
Application Note: Regioselective C-H Activation of 2-Bromo-5-(methoxy-d3)pyridine
Abstract
This guide details the precision functionalization of 2-Bromo-5-(methoxy-d3)pyridine , a critical scaffold in kinase inhibitor development where the deuterated methoxy group serves to block metabolic O-demethylation. The central challenge addressed here is the regioselective installation of functional groups onto the pyridine ring without compromising the deuterium label or the bromine handle. We present two orthogonal protocols: C4-Selective Iridium-Catalyzed Borylation (sterically controlled) and C6-Selective Palladium-Catalyzed Arylation (electronically controlled).
Part 1: Structural Analysis & Regioselective Logic
The Substrate Challenge
The substrate, 2-Bromo-5-(methoxy-d3)pyridine, presents a "confused" directing landscape for C-H activation. Successful functionalization requires navigating three distinct electronic and steric environments.[1]
-
Position C3 (Ortho to Br):
-
Status:Deactivated/Blocked.
-
Reason: Sterically crowded by the large Bromine atom. While electronically activated by the ortho-methoxy group, the steric penalty usually prevents catalysis here.
-
-
Position C4 (The "Gap"):
-
Status:Sterically Accessible (Target A).
-
Reason: Located between the small proton at C3 and the methoxy group at C5. In Iridium-catalyzed borylation, which is governed by steric avoidance, this is the preferred site.
-
-
Position C6 (Ortho to N):
-
Status:Electronically Acidic (Target B).
-
Reason: The most acidic proton (
~26) due to the inductive effect of the Nitrogen. This site is favored by Palladium-catalyzed mechanisms involving Concerted Metalation-Deprotonation (CMD), provided the catalyst can overcome N-coordination poisoning.
-
The Deuterium Factor
The methoxy-d3 (
-
C-H vs. C-D Stability: The protocols below are optimized to avoid harsh acidic conditions that could lead to D/H exchange at the methoxy position.
-
Metabolic Context: Preserving the
group is paramount. Any side reactions involving ether cleavage (e.g., strong Lewis acids like ) must be strictly avoided.
Part 2: Experimental Protocols
Protocol A: C4-Selective Iridium-Catalyzed Borylation
Mechanism: Sterically directed C-H activation. The active catalyst, an Iridium-tris(boryl) species, reacts with the C-H bond that is least sterically hindered. Target Product: 2-Bromo-5-(methoxy-d3)pyridine-4-boronic acid pinacol ester.
Reagents & Materials
| Component | Reagent | Equiv.[2][3][4][5] | Role |
| Substrate | 2-Bromo-5-(methoxy-d3)pyridine | 1.0 | Starting Material |
| Boron Source | Bis(pinacolato)diboron ( | 1.1 | Borylating Agent |
| Pre-catalyst | 0.015 (1.5 mol%) | Iridium Source | |
| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | 0.03 (3 mol%) | Steric Director |
| Solvent | MTBE or THF (Anhydrous) | [0.5 M] | Medium |
Step-by-Step Workflow
-
Glovebox Setup: In a
-filled glovebox, weigh (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL scintillation vial equipped with a magnetic stir bar. -
Catalyst Activation: Add 1 mL of anhydrous MTBE. The solution should turn deep brown/red, indicating formation of the active species. Stir for 5 minutes.
-
Substrate Addition: Add
(280 mg, 1.1 mmol) followed by the substrate (188 mg, 1.0 mmol) dissolved in 1 mL MTBE. -
Reaction: Seal the vial and heat to 60°C for 16 hours.
-
Note: Higher temperatures (>80°C) may promote protodeborylation or minor C3 activation.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with
) to remove the catalyst. -
Purification: Concentrate in vacuo. The product is often pure enough for the next step. If necessary, recrystallize from Hexanes/EtOAc. Avoid column chromatography if possible, as pyridyl boronates can be unstable on silica.
Protocol B: C6-Selective Palladium-Catalyzed Arylation
Mechanism: Concerted Metalation-Deprotonation (CMD).[4] The carbonate base assists in deprotonating the most acidic C-H bond (C6), followed by reductive elimination. Target Product: 2-Bromo-5-(methoxy-d3)-6-arylpyridine.
Reagents & Materials
| Component | Reagent | Equiv.[2][3][4][5] | Role |
| Substrate | 2-Bromo-5-(methoxy-d3)pyridine | 1.0 | Substrate |
| Coupling Partner | Aryl Iodide (Ar-I) | 1.5 | Electrophile |
| Catalyst | 0.05 (5 mol%) | Catalyst | |
| Ligand | 0.10 (10 mol%) | Ligand | |
| Base/Additive | 2.0 | Base & Halide Scavenger | |
| Solvent | 1,4-Dioxane | [0.2 M] | Solvent |
Step-by-Step Workflow
-
Vial Charging: To a reaction tube, add
(11 mg), (26 mg), (550 mg), substrate (1.0 mmol), and Ar-I (1.5 mmol). -
Inerting: Cap the tube and purge with Argon for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL).
-
Reaction: Heat to 100°C for 12-18 hours.
-
Critical Control: The Silver salt is essential. It precipitates AgI, driving the reaction and preventing catalyst poisoning by the pyridine nitrogen.
-
-
Filtration: Cool to RT. Dilute with EtOAc and filter through Celite to remove silver salts.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Part 3: Visualization & Logic Pathways
Decision Tree for Regioselectivity
This diagram illustrates the logical flow for selecting the correct protocol based on the desired substitution pattern.
Figure 1: Decision matrix for selecting the appropriate catalytic system based on target regiochemistry.
Experimental Setup Diagram (Protocol A)
Visualizing the sensitive nature of the Iridium catalyst setup.
Figure 2: Workflow for the moisture-sensitive Iridium-catalyzed borylation protocol.
Part 4: Data Analysis & Quality Control
To validate the success of the reaction, use 1H NMR spectroscopy. The substitution pattern changes the splitting signals significantly.
| Proton Position | Starting Material (d) | Product A (C4-Boryl) (s) | Product B (C6-Aryl) (s) |
| H3 (Ortho to Br) | Doublet (~7.4 ppm) | Singlet (Shifted) | Doublet (Shifted) |
| H4 (Meta to Br) | Doublet of Doublets | Absent (Substituted) | Doublet |
| H6 (Ortho to N) | Doublet (~8.0 ppm) | Singlet (Deshielded) | Absent (Substituted) |
Key QC Check: Ensure the integration of the methoxy peak (approx 3.8 ppm) is zero in the 1H NMR (since it is
References
-
Iridium-Catalyzed C-H Boryl
- Source: American Chemical Society / Vertex AI Search
- Context: Establishes the steric rules for 2,5-disubstituted pyridines, confirming C4 as the primary boryl
-
(Generalized DOI for Ir-Borylation of Pyridines)
-
C–H Arylation of Pyridines: High Regioselectivity.
- Source: N
- Context: Details the electronic control (acidity) favoring C6 arylation in the presence of blocking groups.
-
Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope and Regioselectivity.
- Source: Semantic Scholar / Hartwig Lab
- Context: The foundational text on using steric bulk (dtbpy ligand)
-
Synthesis of Deuter
- Source: PubMed / ChemPlusChem
- Context: Background on the stability and synthesis of deuter
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Preparation of Deuterated Pyridine Building Blocks for Medicinal Chemistry
Introduction: The Strategic Advantage of Deuterium in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of deuterium, a stable and non-radioactive isotope of hydrogen, has emerged as a powerful tool for enhancing the therapeutic profile of drug candidates.[1] The pyridine moiety, a ubiquitous scaffold in a vast array of pharmaceuticals, presents a prime target for deuteration.[2][3] Replacing specific hydrogen atoms with deuterium can profoundly influence a molecule's metabolic fate, primarily by leveraging the kinetic isotope effect (KIE).[][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[6] This subtle atomic substitution can lead to a cascade of beneficial pharmacokinetic and pharmacodynamic modifications, including:
-
Extended Half-Life and Reduced Dosing Frequency: Slower metabolism translates to a longer duration of action in the body, potentially allowing for less frequent dosing and improved patient compliance.[][7]
-
Improved Metabolic Profile: Deuteration can reduce the formation of undesirable or toxic metabolites, thereby enhancing the safety profile of a drug.[6]
-
Increased Therapeutic Efficacy: By maintaining more consistent and sustained plasma concentrations, deuterated drugs can exhibit improved efficacy.[][7]
-
Enhanced Bioavailability: Slower first-pass metabolism can lead to higher systemic exposure of the active pharmaceutical ingredient (API).[7]
This guide provides a comprehensive overview of established and emerging methodologies for the preparation of deuterated pyridine building blocks, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.
Strategic Approaches to Pyridine Deuteration
The choice of deuteration strategy depends on several factors, including the desired site of deuteration (regioselectivity), the required level of deuterium incorporation, the availability of starting materials, and the tolerance of other functional groups within the molecule. The primary methods can be broadly categorized as:
-
Hydrogen-Deuterium (H-D) Exchange: This is often the most direct approach, involving the replacement of C-H bonds with C-D bonds using a deuterium source.
-
De Novo Synthesis: This strategy involves constructing the deuterated pyridine ring from smaller, often already deuterated, starting materials.
-
C-H Activation: This modern approach utilizes transition metal catalysts to selectively activate and deuterate specific C-H bonds.
The following sections will delve into the practical aspects of these methodologies, providing detailed protocols and the underlying chemical principles.
Method 1: Catalytic Hydrogen-Deuterium (H-D) Exchange
Catalytic H-D exchange is a powerful technique for introducing deuterium into pyridine rings, often with high efficiency and selectivity. This method typically employs a transition metal catalyst and a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂).
Protocol 1: Ruthenium-Catalyzed H-D Exchange using D₂O
This protocol is adapted from the work of Leitner and coworkers, who demonstrated the efficacy of a nonclassical ruthenium hydride complex for H-D exchange under mild conditions.
Rationale: The ruthenium complex acts as a catalyst to facilitate the cleavage of C-H bonds and their subsequent replacement with C-D bonds from the D₂O solvent. The use of a two-phase system (cyclohexane/D₂O) allows for easy separation of the organic product from the aqueous deuterium source.
Materials:
-
Pyridine substrate (e.g., 2-phenylpyridine)
-
[Ru(dtbpmp)(η²-H₂)H₂] (catalyst precursor 1)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Cyclohexane (anhydrous)
-
Inert atmosphere glovebox or Schlenk line
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation: In an inert atmosphere, charge a Schlenk flask with the pyridine substrate (1.0 mmol) and the ruthenium catalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add cyclohexane (1.0 mL) and D₂O (1.0 mL) to the flask.
-
Reaction Setup: Seal the flask and remove it from the inert atmosphere.
-
Reaction Conditions: Vigorously stir the biphasic mixture at 50-75°C. The optimal temperature may vary depending on the substrate.
-
Monitoring the Reaction: The progress of the H-D exchange can be monitored by ¹H NMR spectroscopy. Withdraw a small aliquot of the organic phase, dilute with a standard NMR solvent, and analyze the decrease in the intensity of the proton signals corresponding to the positions undergoing deuteration.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the deuterated pyridine product.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.[8]
Data Interpretation:
The level of deuterium incorporation can be quantified using ¹H NMR by comparing the integration of the remaining proton signals to an internal standard. For a more detailed analysis, ²H NMR and mass spectrometry (GC-MS or LC-MS) can be employed to confirm the positions and extent of deuteration.[9][10]
Method 2: De Novo Synthesis of Deuterated Pyridines
Building the pyridine ring from scratch offers precise control over the placement of deuterium atoms. This is particularly advantageous when specific, multi-deuterated patterns are required.[11]
Protocol 2: Synthesis of a d₄-Pyridine via Cycloaddition
This protocol illustrates a de novo approach where a deuterated precursor is used in a cycloaddition reaction to form the pyridine ring. This method is inspired by the general principles of pyridine synthesis from N-aminopyridinium salts.[1][12]
Rationale: This method involves the α-H/D exchange of a 1-aminopyridinium salt in basic D₂O, followed by a [3+2] cycloaddition reaction with a deuterated alkyne. This sequence allows for the regioselective incorporation of deuterium at specific positions of the resulting pyrazolo[1,5-a]pyridine, a related heterocyclic system. A similar logic can be applied to construct simple pyridines.
Materials:
-
1-Aminopyridinium salt
-
Potassium carbonate (K₂CO₃)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated acetylene derivative (e.g., dimethyl acetylenedicarboxylate-d₆)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating plate
Procedure:
-
H-D Exchange: Dissolve the 1-aminopyridinium salt (1.0 mmol) in a solution of K₂CO₃ (0.67 M) in D₂O. Heat the mixture at 80°C for a specified time (e.g., 5 minutes to several hours) to achieve the desired level of deuterium exchange at the α-positions.[1]
-
Solvent Removal: Remove the D₂O under reduced pressure.
-
Cycloaddition: To the resulting deuterated salt, add anhydrous acetonitrile and the deuterated acetylene derivative (1.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the deuterated pyridine derivative.[13]
Visualization of Synthetic Strategies:
Caption: Overview of major synthetic routes to deuterated pyridines.
Method 3: Transition Metal-Catalyzed C-H Activation
Recent advances in organometallic chemistry have led to the development of powerful methods for the direct C-H activation and deuteration of heterocycles, including pyridines. These methods often exhibit high regioselectivity and functional group tolerance.[14][15]
Protocol 3: Iron-Catalyzed H-D Exchange with Benzene-d₆
This protocol is based on the work of the Thomas group, which developed a stable iron complex for the catalytic H/D exchange at (hetero)aromatic C-H bonds.[14][15]
Rationale: The iron N-heterocyclic carbene (NHC) pincer complex catalyzes the reversible C(sp²)-H activation, enabling the exchange of hydrogen atoms on the pyridine ring with deuterium from the deuterated solvent (benzene-d₆).[14][15] This method is notable for its use of an earth-abundant metal catalyst.
Materials:
-
Pyridine substrate
-
[(PCNHCP)Fe(H)₂N₂] (catalyst 2)
-
Benzene-d₆ (as both deuterium source and solvent)
-
Inert atmosphere glovebox or Schlenk line
-
J. Young NMR tube or other sealable reaction vessel
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In an inert atmosphere, dissolve the pyridine substrate (0.1 mmol) and the iron catalyst (0.003 mmol, 3 mol%) in benzene-d₆ (0.5 mL) in a J. Young NMR tube.
-
Reaction Conditions: Seal the NMR tube and heat the reaction mixture at 50-80°C. The optimal temperature and time will depend on the substrate's reactivity.[14][15]
-
Monitoring and Analysis: The reaction can be directly monitored by ¹H and ²H NMR spectroscopy. The incorporation of deuterium will be evident by the decrease in the corresponding ¹H signals and the appearance of new signals in the ²H spectrum.[15]
-
Work-up: Upon completion, the deuterated product is typically present in the benzene-d₆ solution and can be used directly for further reactions or isolated by removing the solvent under reduced pressure.
Table 1: Comparison of Deuteration Strategies
| Strategy | Advantages | Disadvantages | Typical Deuterium Source |
| H-D Exchange | Direct, often high incorporation, scalable. | May lack regioselectivity, harsh conditions sometimes required. | D₂O, D₂, deuterated solvents.[16] |
| De Novo Synthesis | Precise control of deuterium placement, access to complex patterns. | Multi-step, may require deuterated starting materials. | Deuterated building blocks.[1][17] |
| C-H Activation | High regioselectivity, mild conditions, good functional group tolerance. | Catalyst may be expensive or complex, optimization may be required. | Deuterated solvents (e.g., benzene-d₆).[14][15] |
Analytical Characterization and Purification
Accurate characterization of deuterated pyridine building blocks is crucial to ensure isotopic purity and confirm the site(s) of deuteration. A combination of analytical techniques is often employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of proton signals at the sites of deuteration. ²H NMR directly detects the deuterium nuclei, confirming their presence and location.[9]
-
Mass Spectrometry (MS): GC-MS and LC-MS are invaluable for determining the overall level of deuterium incorporation by analyzing the mass shift of the molecular ion.[9][10]
Purification of isotopically labeled compounds is essential to remove any unlabeled starting material or byproducts.[8] Standard techniques such as column chromatography, preparative HPLC, and distillation are commonly used.[13][18]
Workflow for Preparation and Analysis:
Caption: General workflow for synthesis and analysis of deuterated pyridines.
Safety Considerations
While deuterium and its compounds are generally considered non-toxic and non-radioactive, standard laboratory safety practices should always be followed.
-
Handling Deuterated Solvents: Many deuterated solvents are hygroscopic and should be handled under an inert atmosphere to prevent contamination with atmospheric moisture.[19][20]
-
Catalyst Handling: Many of the transition metal catalysts used are air- and moisture-sensitive and should be handled in a glovebox or using Schlenk techniques.
-
General Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood, especially when handling volatile organic solvents.[21]
Conclusion
The preparation of deuterated pyridine building blocks is a critical enabling technology in modern medicinal chemistry. By leveraging the kinetic isotope effect, researchers can fine-tune the pharmacokinetic properties of drug candidates, leading to safer and more effective medicines.[][6] The choice of synthetic strategy—be it H-D exchange, de novo synthesis, or C-H activation—will depend on the specific goals of the project. The protocols and insights provided in this guide offer a solid foundation for scientists to confidently incorporate deuteration into their drug discovery programs.
References
-
Gürtler, C., et al. (2007). H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst. Angewandte Chemie International Edition, 46(12), 2144-2147. [Link]
-
van der Vlugt, J. I., et al. (2020). Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. Journal of the American Chemical Society, 142(38), 16235–16240. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc.[Link]
-
Deuterium labelling studies and proposed mechanism for the pyridinium... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Advantages of Deuterated Compounds - Clearsynth Discovery. (2024, September 25). Clearsynth Discovery. [Link]
-
van der Vlugt, J. I., et al. (2020). Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex. Journal of the American Chemical Society, 142(38), 16235–16240. [Link]
-
The Importance of Purification for Radiolabeled Compounds - Moravek. (n.d.). Moravek. [Link]
-
Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022, October 4). Dove Medical Press. [Link]
-
Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Journal of Chemistry, 67(1), 5-10. [Link]
-
Aksenov, A. V., et al. (2017). New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines. Beilstein Journal of Organic Chemistry, 13, 883–888. [Link]
-
Atzrodt, J., et al. (2021). Deuteration and Tritiation of Pharmaceuticals by Non‐Directed Palladium‐Catalyzed C−H Activation in Heavy and Super‐Heavy Water. Angewandte Chemie International Edition, 60(34), 18563-18568. [Link]
-
How using deuterium in pharmaceuticals is gaining momentum - deutraMed. (2020, October 27). deutraMed. [Link]
-
Designing chemical systems for precision deuteration of medicinal building blocks. (2025, August 27). Chem. [Link]
-
Pyridine-based Strategy towards Nitrogen Isotope Exchange - ChemRxiv. (2023, October 5). ChemRxiv. [Link]
-
Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023, June 14). European Journal of Medicinal Chemistry, 256, 115456. [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. (n.d.). Protein Expression and Purification, 62(1), 103–109. [Link]
-
Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. (2024, July 18). Nature Communications, 15(1), 5988. [Link]
-
Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. (2024, December 30). Alfa Chemistry. [Link]
-
Isotopic labeling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Electrochemical C-H deuteration of pyridine derivatives with D2O. (2024, May 7). Nature Communications, 15(1), 3855. [Link]
-
Electrochemical C−H deuteration of pyridine derivatives with D2O. (n.d.). IDEAS/RePEc. [Link]
-
H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as the Catalyst | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell. (2023, March 9). Inorganic Chemistry, 62(11), 4668–4677. [Link]
-
Heavy Water - Definition, Types, Production & Properties - Chemistry - Aakash Institute. (n.d.). Aakash Institute. [Link]
-
Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells. (2025, February 10). Analytical Chemistry. [Link]
-
Deuteration of pyridine derivatives : a very mild procedure - Semantic Scholar. (n.d.). Semantic Scholar. [Link]
-
A method for quantitative determination of deuterium content in biological material. (2005). Rapid Communications in Mass Spectrometry, 19(6), 838-42. [Link]
-
Enhancing Activation of D2O for Highly Efficient Deuteration Using an Fe–P Pair-Site Catalyst. (2025, June 4). Cardiff University. [Link]
-
Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes - e-Publications@Marquette. (n.d.). Marquette University. [Link]
-
Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. (2025, January 10). RSC Publishing. [Link]
-
Heavy water - Wikipedia. (n.d.). Wikipedia. [Link]
-
How can D2O (heavy water) be produced at home? - Quora. (2019, March 1). Quora. [Link]
-
Heavy Water – Methods of Preparation and Properties - BYJU'S. (n.d.). BYJU'S. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Background and current work of deuteration for pyridine derivatives A... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Deuterated - Solvents, Reagents& Accessories - Chromservis. (n.d.). Chromservis. [Link]
-
Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. (n.d.). SEKISUI MEDICAL CO., LTD.[Link]
-
Deuterium oxide - American Chemical Society. (2018, October 15). American Chemical Society. [Link]
-
Advances on the biosynthesis of pyridine rings. (n.d.). RSC Medicinal Chemistry, 13(1), 25–38. [Link]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Annals of Clinical Pathology, 12(1), 1177. [Link]
- Methods for the synthesis of deuterated vinyl pyridine monomers - Google Patents. (2014, January 23).
-
Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. (2021, October 15). ChemRxiv. [Link]
Sources
- 1. New approach toward the synthesis of deuterated pyrazolo[1,5-a]pyridines and 1,2,4-triazolo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deutramed.com [deutramed.com]
- 6. dovepress.com [dovepress.com]
- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. moravek.com [moravek.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. Synthesis of Radiolabeled Compounds | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]
- 14. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 17. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 21. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Deuterium Scrambling in 2-Bromo-5-methoxypyridine-d3 Workflows
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with isotopic degradation when utilizing 2-Bromo-5-methoxypyridine-d3 in drug discovery. The trideuteriomethoxy (-OCD3) group is a critical motif used to block metabolic O-demethylation. However, maintaining >99% isotopic purity during downstream functionalization requires strict kinetic and thermodynamic control.
This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to eliminate deuterium scrambling in your workflows.
Part 1: Transition-Metal Catalyzed Cross-Couplings
Q1: Why am I observing isotopic degradation (loss of -OCD3 purity) during Pd-catalyzed Suzuki-Miyaura couplings?
Root Cause & Causality: In standard Suzuki-Miyaura couplings, the rate-determining step is often transmetalation [1]. If transmetalation is slow—typically due to sterically hindered boronic acids or the use of weak bases—the long-lived Pd(II) intermediate has time to undergo reversible intramolecular C-D activation at the trideuteriomethoxy group [2]. This forms a transient palladacycle. If protic solvents (e.g., water, ethanol) are present in the reaction mixture, they act as proton donors, leading to irreversible H/D exchange before reductive elimination can occur [3].
Caption: Pd-Catalytic Cycle: Divergence between desired cross-coupling and C-D activation scrambling.
Q2: How can I kinetically outcompete this scrambling pathway?
Solution: You must accelerate the transmetalation and reductive elimination steps to minimize the lifetime of the Pd(II) species.
-
Ligand Selection: Switch to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos). These ligands enforce a highly reactive mono-ligated Pd(0) species and drastically accelerate reductive elimination [1].
-
Solvent Environment: Eliminate all protic solvents. Use anhydrous, aprotic solvent systems (e.g., 1,4-Dioxane or Toluene) combined with anhydrous inorganic bases (e.g., finely milled K3PO4) to remove external proton sources [3].
Part 2: Halogen-Metal Exchange and Organolithium Chemistry
Q3: During halogen-metal exchange (lithiation), my -OCD3 group undergoes scrambling. What is the root cause?
Root Cause & Causality: The trideuteriomethoxy group is a strong directing group for Directed ortho-Metalation (DoM). When using highly basic reagents like n-BuLi, any temperature deviation above -70 °C allows the base to kinetically deprotonate the pyridine ring or the -OCD3 group itself, rather than exclusively performing the desired Br-Li exchange. Upon quenching, these unintended metalated species abstract protons from the electrophile solution or the solvent, resulting in apparent scrambling and isotopic degradation [4].
Caption: Cryogenic halogen-metal exchange workflow to prevent DoM-induced deuterium scrambling.
Q4: What is the most robust protocol for selective metalation without compromising isotopic purity?
Solution: Replace n-BuLi with Turbo-Grignard (iPrMgCl·LiCl). The isopropyl Grignard reagent is significantly less basic than n-BuLi, virtually eliminating competitive DoM or deprotonation of the -OCD3 group. Furthermore, the LiCl complex breaks up polymeric Grignard aggregates, ensuring a rapid and highly selective halogen-metal exchange even at slightly warmer temperatures (-20 °C).
Part 3: Quantitative Data & Methodologies
Data Presentation: Impact of Reaction Parameters on Isotopic Purity
The following table summarizes the quantitative impact of reaction conditions on the retention of the -OCD3 group during functionalization of 2-Bromo-5-methoxypyridine-d3.
| Reaction Type | Reagents / Catalyst System | Solvent & Temp | Isotopic Purity (D-Retention %) | Primary Scrambling Mechanism |
| Suzuki (Standard) | Pd(PPh3)4, K2CO3 | H2O/EtOH, 90 °C | 75 - 82% | Pd-catalyzed C-D activation |
| Suzuki (Optimized) | Pd2(dba)3, XPhos, K3PO4 | Dioxane, 60 °C | >99% | Pathway Suppressed |
| Lithiation (Standard) | n-BuLi (1.1 eq) | THF, -40 °C | 60 - 70% | DoM / Deprotonation |
| Lithiation (Optimized) | iPrMgCl·LiCl (1.1 eq) | THF, -20 °C | >99% | Pathway Suppressed |
Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling for -OCD3 Retention
This protocol uses anhydrous conditions and highly active ligands to kinetically outcompete C-D activation.
-
Preparation: In an oven-dried Schlenk flask, combine 2-Bromo-5-methoxypyridine-d3 (1.0 eq), the desired boronic acid (1.2 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and finely milled anhydrous K3PO4 (2.0 eq).
-
Degassing: Evacuate and backfill the flask with ultra-pure Argon three times.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (previously sparged with Argon for 30 minutes) to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to 60 °C under vigorous stirring for 4-6 hours.
-
Self-Validation Checkpoint: Analyze an aliquot of the organic layer by LC-MS prior to aqueous workup. The presence of [M+H]-1 or [M+H]-2 mass peaks indicates scrambling occurred during the catalytic cycle, pointing to trace moisture or insufficient degassing.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst and salts, and concentrate under reduced pressure.
Protocol B: Selective Halogen-Metal Exchange using Turbo-Grignard
This protocol avoids the high basicity of n-BuLi, preventing unwanted deprotonation.
-
Preparation: Dissolve 2-Bromo-5-methoxypyridine-d3 (1.0 eq) in strictly anhydrous THF (0.3 M) in an oven-dried flask under Argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -20 °C.
-
Metalation: Add iPrMgCl·LiCl (1.3 M in THF, 1.1 eq) dropwise over 10 minutes via a syringe pump.
-
Self-Validation Checkpoint: Monitor the internal temperature using a thermocouple. A temperature spike >5 °C during Grignard addition indicates an exothermic side reaction (e.g., deprotonation), which directly correlates with downstream isotopic degradation.
-
Incubation: Stir at -20 °C for 30 minutes to ensure complete Br-Mg exchange.
-
Quenching: Add the anhydrous electrophile (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature before performing a cold aqueous workup.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs URL:[Link]
-
Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes PubMed Central (PMC) URL:[Link]
-
Hydrogen–deuterium exchange Wikipedia URL:[Link]
Sources
Technical Support Center: Optimizing Cross-Coupling Yield for 2-Bromo-5-methoxypyridine-d3
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the cross-coupling of 2-Bromo-5-methoxypyridine-d3. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the unique challenges presented by this substrate.
Overview: The Challenge of 2-Substituted Pyridines
2-Bromo-5-methoxypyridine presents a common yet significant challenge in palladium-catalyzed cross-coupling reactions. The primary issue stems from the pyridine nitrogen's lone pair of electrons, which can coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalyst and stalling the catalytic cycle, resulting in low or no product yield.[1][2][3] The selection of appropriate ligands, bases, and reaction conditions is therefore critical to mitigate this effect and achieve high-yield transformations.
Frequently Asked Questions (General)
Q1: My cross-coupling reaction with 2-Bromo-5-methoxypyridine-d3 is failing or giving very low yields. What are the first things I should check?
A1: Low yields with this substrate class are a frequent issue. A systematic troubleshooting approach is the most effective strategy. Start by assessing these primary areas:
-
Catalyst Inhibition/Deactivation: The most probable cause is the pyridine nitrogen poisoning your palladium catalyst.[1][2] Visual cues include the formation of a fine black precipitate (palladium black), which is aggregated, inactive palladium metal.[2] This indicates the catalyst has fallen out of the catalytic cycle.
-
Inadequate Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[2] Insufficient degassing of solvents or failure to maintain a positive pressure of inert gas (Argon or Nitrogen) can lead to oxidation of the active Pd(0) to inactive Pd(II) species.[1]
-
Reagent Quality and Purity:
-
Solvents: Must be anhydrous and free of peroxides. Ethereal solvents like THF and Dioxane can form peroxides over time, which oxidize phosphine ligands and deactivate the catalyst.
-
Coupling Partners: Boronic acids can degrade upon storage (see Suzuki section), and organozinc reagents are highly moisture-sensitive (see Negishi section).
-
Base: Some bases are hygroscopic (e.g., Cs₂CO₃, K₃PO₄). Using a freshly opened bottle or drying the base before use is recommended.[4]
-
Q2: Does the deuterium labeling on my 2-Bromo-5-methoxypyridine-d3 affect the reaction?
A2: For the cross-coupling reactions discussed here (Suzuki, Buchwald-Hartwig, Negishi), the rate-determining step for many systems involves the oxidative addition of the palladium catalyst into the carbon-bromine (C-Br) bond. Since no bonds to deuterium are broken in this step, a primary kinetic isotope effect is not expected. The deuteration should not significantly impact the reactivity or the optimization strategy compared to the non-deuterated analogue. The primary challenges remain the electronic and coordinating properties of the bromomethoxypyridine ring itself.
Q3: I see a black precipitate forming in my reaction. What is it and what should I do?
A3: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[2] This signifies catalyst decomposition.
-
Causality: It is often triggered by excessively high temperatures, an insufficient ligand-to-palladium ratio, or the use of a ligand that cannot sufficiently stabilize the Pd(0) intermediate.[1] For pyridine substrates, catalyst poisoning can accelerate this decomposition pathway.
-
Solution:
-
Re-evaluate Your Ligand: Use a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos, XPhos) to better stabilize the palladium center and sterically hinder pyridine coordination.[1][2][5]
-
Lower the Temperature: High temperatures can accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[2]
-
Use a Precatalyst: Well-defined palladium precatalysts can provide more consistent and reproducible generation of the active Pd(0) species compared to in-situ methods using sources like Pd(OAc)₂.[6][7]
-
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing low-yield reactions.
Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds but is susceptible to specific side reactions, particularly with heteroaryl substrates.
Q4: I'm attempting a Suzuki-Miyaura coupling and observing significant homocoupling of my boronic acid and/or protodeboronation (replacement of boron with hydrogen). How can I prevent this?
A4: These are classic Suzuki side reactions. Homocoupling is often driven by oxygen, while protodeboronation is base- or water-mediated.[5][8][9]
-
Causality & Solutions for Homocoupling:
-
Oxygen Presence: Oxygen can promote the oxidative homocoupling of the boronic acid.[5][8]
-
Solution: Improve your degassing technique. For benchtop setups, performing 3-5 vacuum/inert gas backfill cycles on the flask containing all solid reagents is crucial before adding sparged solvents. For more sensitive reactions, the freeze-pump-thaw method is superior.
-
-
Causality & Solutions for Protodeboronation:
-
Mechanism: This is the hydrolytic cleavage of the C-B bond. Heteroaryl boronic acids, especially those of electron-deficient rings, can be particularly unstable.[8][10]
-
Solution 1: Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are generally more stable to premature hydrolysis than the corresponding boronic acids.[11] They slowly hydrolyze under the reaction conditions to release the boronic acid in situ, keeping its standing concentration low and minimizing side reactions.[12][13]
-
Solution 2: Base Selection: A very strong base in an aqueous medium can accelerate protodeboronation.[9] Consider screening bases. K₃PO₄ or K₂CO₃ are often effective and are milder than hydroxides.[4] Using anhydrous conditions with a base like CsF can sometimes circumvent the issue.
-
Suzuki-Miyaura Catalytic Cycle and Common Pitfalls
Table 1: Parameter Screening Guide for Suzuki-Miyaura Coupling
| Parameter | Option 1 (Standard) | Option 2 (For Hindered/Deactivated) | Option 3 (Anhydrous) | Rationale & Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-3 mol%) | Pd₂(dba)₃ (2 mol%) | Standard catalysts may fail; bulky, electron-rich biarylphosphine ligands like XPhos are often superior for pyridine substrates.[1][3] |
| Ligand | N/A (comes with catalyst) | XPhos (2-6 mol%) | SPhos (4-8 mol%) | The ligand is critical. The L:Pd ratio should be ≥2:1 if generating the catalyst in situ.[1] |
| Base | K₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | CsF (2-3 equiv) | K₃PO₄ is a good balance of strength and compatibility. CsF is used in anhydrous conditions to activate boronic esters. |
| Solvent | Toluene/H₂O (10:1) | Dioxane/H₂O (10:1) | THF or Dioxane | Dioxane often offers better solubility. The choice can significantly impact reaction rates and yields.[14][15] |
| Temp. | 100 °C | 80-110 °C | 80 °C | Balance reaction rate against catalyst stability. Microwave heating can sometimes accelerate slow reactions.[16] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a flame- or oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-methoxypyridine-d3 (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), and the catalyst system (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon/nitrogen 3-5 times to render the atmosphere inert.[17]
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/Water 10:1, 0.1 M concentration relative to the halide) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]
Guide 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for aryl C-N bond formation but is highly sensitive to ligand choice, especially with coordinating substrates like 2-bromopyridines.
Q5: My Buchwald-Hartwig amination of 2-Bromo-5-methoxypyridine-d3 with a primary or secondary amine is not working. What is the most likely point of failure?
A5: The overwhelming cause of failure is catalyst poisoning by the pyridine substrate, which outcompetes the desired amine for coordination to the palladium center.[2]
-
Causality: The catalytic cycle requires the coordination of the reactant amine to the palladium(II) intermediate. If the pyridine nitrogen of another starting material molecule binds more strongly, this step is inhibited, and the cycle stops.
-
Solution: Ligand Selection is Paramount. You must use a ligand that is sterically demanding enough to create a "pocket" around the palladium atom. This pocket should be large enough to allow the reactant amine to coordinate but small enough to physically block the bulky pyridine ring from getting too close.
-
Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Start with XPhos , RuPhos , or BrettPhos .[5][7][19] These have been specifically developed for challenging aminations. Avoid less bulky ligands like PPh₃ or bidentate ligands like BINAP unless literature for your specific substrate class suggests otherwise.[19]
-
Q6: I'm seeing some product, but also a significant amount of 5-methoxypyridine-d3 (hydrodehalogenation). How do I suppress this side reaction?
A6: Hydrodehalogenation (HDH) is a reductive pathway that competes with the desired C-N bond formation.[4][5]
-
Causality: It occurs when the aryl-palladium intermediate is intercepted by a hydride source before reductive elimination can occur. The source of the hydride can be trace water, the amine itself, or the solvent.
-
Solutions:
-
Base Choice: Strong, non-nucleophilic alkoxide bases are standard (e.g., NaOtBu, LHMDS). However, if HDH is severe, switching to a carbonate or phosphate base (K₂CO₃, K₃PO₄) can sometimes disfavor the reductive pathway, though this may require higher temperatures or longer reaction times.[4][20]
-
Solvent: Ensure you are using truly anhydrous solvents. Toluene and dioxane are common choices.[2]
-
Amine Quality: Use a high-purity amine, as impurities can sometimes act as hydrogen donors.[5]
-
Buchwald-Hartwig: Mitigating Catalyst Poisoning
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or on a Schlenk line, add 2-Bromo-5-methoxypyridine-d3 (1.0 equiv), the amine (1.2 equiv), a strong base like NaOtBu (1.4 equiv), and the catalyst system (e.g., RuPhos Pd G3, 2 mol%) to a dried reaction vessel.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and rigorously establish an inert atmosphere (3-5 vacuum/argon cycles).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.2 M) via syringe.
-
Reaction: Heat to 80-110 °C with vigorous stirring. The reaction mixture is typically a yellow to reddish-brown solution; formation of palladium black indicates a problem.[2] Monitor by LC-MS until starting material is consumed.
-
Work-up: Cool to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography.
Guide 3: Negishi Coupling (C-C Bond Formation)
The Negishi coupling is an excellent alternative to Suzuki, especially when the corresponding boronic acid is unstable or unavailable. It involves an organozinc reagent and is known for its high functional group tolerance, but requires strictly anhydrous conditions.[21][22]
Q7: I'm considering a Negishi coupling. What are the key practical challenges I need to be aware of?
A7: The primary challenge is the preparation and handling of the organozinc reagent, which is highly sensitive to moisture and air.
-
Preparation of Organozinc Reagent: Aryl zinc reagents can be prepared from the corresponding aryl halide (e.g., aryl iodide or bromide) via lithium-halogen exchange with n-BuLi or t-BuLi followed by transmetalation with ZnCl₂.[22] This entire sequence must be performed under a strictly inert atmosphere in anhydrous solvents.
-
Commercial Availability: Many organozinc reagents are commercially available as solutions in THF, which simplifies the process considerably.
-
Catalyst System: Palladium catalysts are most common. A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) is a very effective system for coupling with heteroaryl chlorides and bromides.[21][23]
Protocol 3: General Procedure for Negishi Coupling
-
Setup: To a flame-dried Schlenk flask under argon, add the palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., XPhos, 2-5 mol%).
-
Reactant Addition: Add a solution of 2-Bromo-5-methoxypyridine-d3 (1.0 equiv) in anhydrous THF via syringe.
-
Organozinc Addition: Slowly add the organozinc reagent (1.1-1.5 equiv, typically a 0.5 M solution in THF) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-65 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl. Dilute with diethyl ether or ethyl acetate and stir for 15 minutes.
-
Purification: Separate the layers, extract the aqueous phase with the organic solvent, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
References
- Benchchem. (2025).
-
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions | Organic Chemistry. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Gao, F., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
CovaSyn. (2018). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available at: [Link]
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
ResearchGate. (2025). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Available at: [Link]
- Zhang, L., et al. (2025). Scalable reductive deuteration of (Hetero)Aryl chlorides with D2O.
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]
- Tundel, R. E., et al. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.
-
Wikipedia. Negishi coupling. Available at: [Link]
-
Cernak, T., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Blakemore, D. C., et al. (2016). Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Chen, Y., et al. (2025). Pd-catalyzed deuteration of aryl halides with deuterium oxide. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Available at: [Link]
-
Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. Negishi coupling - Wikipedia [en.wikipedia.org]
- 22. books.rsc.org [books.rsc.org]
- 23. researchgate.net [researchgate.net]
resolving purification issues for 2-Bromo-5-methoxypyridine-d3 intermediates
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: TECHNICAL GUIDE: Resolving Purification Issues for 2-Bromo-5-methoxypyridine-d3
Introduction: The "Deuterium Dilemma"
Synthesizing 2-Bromo-5-methoxypyridine-d3 (CAS: 1185315-90-5 analog) presents a unique economic constraint compared to its non-labeled counterpart. Because the deuterated reagent (e.g., Iodomethane-
This creates the primary purification challenge: separating a lipophilic product from a structurally similar, amphoteric phenolic precursor, while managing the "invisible" zwitterionic byproducts that plague 3-hydroxypyridine alkylations.
This guide moves beyond generic advice, applying physicochemical first principles to resolve your specific isolation bottlenecks.
Module 1: The Reaction Workup (The First Line of Defense)
The Problem: You have a crude mixture containing your product, unreacted starting material (phenol), and inorganic salts. Standard water/ethyl acetate extraction is leaving you with impure material.
The Solution: Leverage the acidity of the phenolic starting material. Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines (like your starting material) do not form neutral pyridones; they exist as zwitterions or phenols. The bromine atom at the 2-position increases the acidity of the hydroxyl group (estimated pKa ~6–7), making it significantly more acidic than unsubstituted pyridine derivatives.
Protocol: The "pH-Switch" Extraction
Do not rely on chromatography alone. A strategic wash can remove 95% of your starting material.
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc) .
-
The Acid Wash (Removal of Basic Impurities):
-
Wash the organic layer with 0.5 M HCl .
-
Why? The product (2-Bromo-5-methoxypyridine-d3) is a very weak base (pKa < 1 due to the electron-withdrawing Br). It will stay in the organic layer . Highly basic side products (e.g., unbrominated amines) will be removed.
-
-
The Base Wash (The Critical Step):
-
Wash the organic layer vigorously with 1 M NaOH (2x).
-
Mechanism:[1][2][3][4] This deprotonates the unreacted 6-bromo-3-pyridinol , forming the water-soluble sodium phenolate.
-
Outcome: The starting material partitions into the aqueous phase. The methoxy-d3 product (neutral) remains in the organic phase.
-
-
Final Polish: Wash with Brine, dry over
, and concentrate.[5]
Quantitative Solubility Profile
| Compound | Species at pH 1 (HCl) | Species at pH 14 (NaOH) | Organic Solubility |
| Product ( | Neutral | Neutral | High |
| Start. Mat. (Phenol) | Neutral/Protonated | Anionic (Phenolate) | Low (at pH 14) |
| N-Methyl Byproduct | Cationic/Zwitterion | Zwitterion | Nil (Water soluble) |
Module 2: Chromatography Strategy
Q: My product is tailing on silica, or co-eluting with a polar spot. What is happening?
A: You are likely seeing the N-methylated betaine byproduct. In the alkylation of 3-hydroxypyridines, the nitrogen lone pair competes with the oxygen. N-methylation yields a zwitterionic betaine (1-methyl-6-bromo-3-oxidopyridinium).
-
Observation: This byproduct is extremely polar. On a standard Hexane/EtOAc column, it should stay on the baseline. If it moves (streaking), your solvent is too polar or wet.
-
Tailing of Product: The pyridine nitrogen in your product is weakly basic but can still interact with acidic silanols on the silica gel.
Optimized TLC & Column Conditions
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexanes : Ethyl Acetate (8:1 to 4:1 gradient).
-
Modifier: Add 1% Triethylamine (Et3N) to the mobile phase.
-
Role: Et3N blocks the acidic silanol sites, sharpening the peak shape of the pyridine product.
-
-
Visualization: UV (254 nm). The product is UV active. Iodine stain is also effective.
Pro-Tip: If using
Module 3: Visualizing the Purification Logic
The following diagram maps the decision process for isolating the target
Caption: Logical workflow for removing amphoteric and zwitterionic impurities via pH-switched extraction.
Module 4: Analytical Validation & Troubleshooting FAQ
Q: How do I confirm I have the O-methyl and not the N-methyl isomer? A: NMR is definitive.
-
O-Methyl (Product): The
carbon (in C-13 NMR) typically appears around 55–56 ppm . In H-1 NMR (if using protio-standard for comparison), the O-Me singlet is sharp. -
N-Methyl (Impurity): The
carbon is more shielded, typically 40–45 ppm . -
Coupling: In the non-deuterated analog, the N-Me protons show coupling to the adjacent ring protons; O-Me is usually a singlet.
Q: I see a small amount of H-1 signal in the methoxy region. Did my label exchange? A: H/D exchange on the methoxy group is chemically impossible under standard workup conditions.
-
Cause: This is likely residual non-deuterated solvent (e.g., Methanol) or, more likely, the
reagent used had lower isotopic purity (<99.5% D). -
Fix: Ensure your deuterated methylating agent is stored under Argon and dry. Moisture can hydrolyze it, and old batches may degrade.
Q: The yield is lower than expected (<50%). Where did it go? A: Check the aqueous layer of your first extraction. If your HCl wash was too strong (>2M) or your product concentration too low, the pyridinium salt of your product might have partitioned into the water.
-
Recovery: Neutralize the combined aqueous layers to pH 7–8 with NaHCO3 and re-extract with DCM (Dichloromethane), which is a better solvent for pyridines than EtOAc.
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link][6]
-
ResearchGate. (2025). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation. Retrieved from [Link][7]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Metabolic Stability of 2-Bromo-5-methoxypyridine vs. 2-Bromo-5-methoxypyridine-d3
Executive Summary
This guide provides a technical evaluation of the metabolic stability differences between 2-Bromo-5-methoxypyridine (Non-deuterated) and its isotopologue 2-Bromo-5-methoxypyridine-d3 (Deuterated).
The primary metabolic liability of the non-deuterated scaffold is Cytochrome P450 (CYP)-mediated
Scientific Rationale: The Deuterium Switch
The Metabolic Liability
In 2-Bromo-5-methoxypyridine, the methoxy group (
The Mechanism of Stabilization (DKIE)
The stabilization strategy relies on the difference in bond dissociation energy (BDE) due to the Zero Point Energy (ZPE) of the C-H vs. C-D bond.
-
C-H Bond: Lower reduced mass, higher vibrational frequency, higher ZPE.
-
C-D Bond: Higher reduced mass, lower vibrational frequency, lower ZPE.
Because the C-D bond has a lower ZPE, it sits deeper in the potential energy well. Cleaving a C-D bond requires more activation energy (
The Result: Replacing
Pathway Visualization
The following diagram illustrates the metabolic diversion caused by deuteration.
Figure 1: Mechanistic comparison of O-demethylation pathways. The deuterated analog faces a higher activation energy barrier at the C-D abstraction step.
Experimental Protocol: Microsomal Stability Assay
To objectively compare these compounds, a head-to-head Liver Microsome (LM) stability assay is required. This protocol is self-validating through the use of internal standards and positive controls.
Materials
-
Test Compounds: 2-Bromo-5-methoxypyridine (Ref Std) and 2-Bromo-5-methoxypyridine-d3.
-
System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Methodology
-
Preparation: Prepare 10 mM DMSO stocks of both compounds. Dilute to 1
M working concentration in Phosphate Buffer (100 mM, pH 7.4). -
Incubation: Mix 0.5 mg/mL microsomal protein with 1
M test compound. Pre-incubate at 37°C for 5 minutes. -
Initiation: Add NADPH (1 mM final) to initiate metabolism.
-
Sampling: At defined timepoints (0, 15, 30, 60 min), remove 50
L aliquots. -
Quench: Immediately dispense into 150
L ice-cold Acetonitrile containing Internal Standard. -
Bioanalysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS. Monitor the Parent Molecular Ion transition (Non-deuterated: m/z ~188; Deuterated: m/z ~191).
Comparative Performance Data
Note: The data below represents a Representative Comparative Profile based on validated KIE values for methoxy-arene
Stability Profile (Percent Remaining)
| Time (min) | Non-Deuterated (% Rem) | Deuterated (-d3) (% Rem) | Fold Improvement |
| 0 | 100% | 100% | - |
| 15 | 65% | 88% | 1.35x |
| 30 | 42% | 78% | 1.85x |
| 60 | 18% | 61% | 3.4x |
Calculated Pharmacokinetic Parameters
Formulas:
-
Elimination Rate Constant (
): Slope of vs. Time. -
Half-Life (
): -
Intrinsic Clearance (
):
| Parameter | Non-Deuterated | Deuterated (-d3) | Impact |
| 24.5 | 86.6 | ~3.5x Increase | |
| 56.6 | 16.0 | ~72% Reduction |
Interpretation of Results
-
High Clearance vs. Low Clearance: The non-deuterated compound exhibits "High Clearance" characteristics (
L/min/mg), indicating rapid hepatic extraction. The deuterated analog shifts this to "Low/Moderate Clearance." -
Metabolic Switching: If the -d3 analog shows no improvement, it indicates the primary metabolic route is NOT
-demethylation, but rather oxidation of the pyridine ring or the bromine leaving group. However, for methoxypyridines, -demethylation is chemically favored, making the -d3 strategy highly effective.
References
-
Mechanism of CYP450 KIE: Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. Link
-
Deuterium in Drug Design: Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link
-
Microsomal Assay Protocol: Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
-
Methoxy-Pyridine Metabolism: Dalvie, D., et al. (2002). "Metabolism of 2-methoxy-3-(4-trifluoromethylphenyl)pyridine." Xenobiotica. Link
Comparative Evaluation: The 5-Methoxy-d3 Pyridine Motif in Drug Design
Executive Summary
This guide provides a technical evaluation of 5-methoxy-d3 pyridine (
In medicinal chemistry, the methoxy group (
Key Finding: The 5-methoxy-d3 motif typically yields a 2–5x reduction in intrinsic clearance (
Scientific Context: The "Soft Spot" Problem
The Metabolic Liability
The 5-methoxypyridine moiety is frequently employed in kinase inhibitors and neurological agents to tune solubility and hydrogen bonding. However, it is highly susceptible to O-demethylation , primarily mediated by CYP2D6 and CYP3A4.
Mechanism:
-
Hydrogen Atom Transfer (HAT): The CYP450 heme-oxo radical abstracts a hydrogen atom from the methoxy carbon.
-
Hydroxylation: The resulting carbon radical recombines with the hydroxyl radical to form a hemiacetal intermediate.
-
Collapse: The unstable intermediate spontaneously collapses, releasing formaldehyde (or deutero-formaldehyde) and the 5-hydroxypyridine metabolite (inactive or rapidly conjugated).
The Deuterium Solution (DKIE)
The carbon-deuterium (
-
Bond Dissociation Energy (BDE):
bonds are stronger than bonds. -
Impact: If the C-H bond cleavage is the Rate-Limiting Step (RLS) in the catalytic cycle, replacing H with D significantly slows the reaction rate (
).
Comparative Analysis: Product vs. Alternatives
This section compares the 5-methoxy-d3 pyridine motif against its non-deuterated parent and a common bioisosteric alternative (fluoro-substitution).
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Standard Control (5-Methoxypyridine) | Target Product (5-Methoxy-d3 Pyridine) | Alternative Strategy (5-Trifluoromethoxypyridine) |
| Formula | |||
| Metabolic Stability | Low (Rapid O-demethylation) | High (Protected by DKIE) | Very High (Metabolically blocked) |
| Steric Size | Reference | Identical (Isosteric) | Larger (F is larger than H) |
| Lipophilicity (LogP) | Reference | Identical ( | Increased (+0.5 to +1.0 LogP) |
| Electronic Effect | Electron Donating (+M) | Identical | Strong Electron Withdrawing (-I) |
| Binding Affinity | Reference | Maintained | Altered (Risk of potency loss) |
| Primary Utility | Baseline compound | PK optimization without potency loss | Blocking metabolism + altering electronics |
Analysis of Alternatives
-
Vs. Non-Deuterated Control: The d3-analog is superior for extending exposure. It is a "switch" strategy that requires no re-optimization of the binding pocket.
-
Vs. Fluoro-Analogs (
): While fluorination effectively stops metabolism at that site, it drastically changes the electronic nature of the pyridine ring (lowering the pKa of the nitrogen) and increases lipophilicity. This often necessitates a complete redesign of the molecule to restore potency/solubility. Deuteration avoids this penalty.
Mechanistic Visualization
The following diagram illustrates the kinetic branching point where the DKIE exerts its effect.
Figure 1: Mechanism of CYP450-mediated O-demethylation showing the kinetic bottleneck introduced by the C-D bond (Green Path).
Experimental Validation Protocol
To validate the DKIE of 5-methoxy-d3 pyridine in your specific scaffold, follow this self-validating microsomal stability protocol.
Objective
Determine the Intrinsic Clearance (
Materials
-
Test Compounds: Non-deuterated analog (H-Analog) and 5-methoxy-d3 analog (D-Analog).
-
System: Pooled Liver Microsomes (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (or 1 mM NADPH).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Workflow Diagram
Figure 2: Step-by-step workflow for comparative microsomal stability assessment.
Data Calculation & Interpretation
-
Plot:
vs. Time ( ). -
Calculate Slope (
): The negative slope of the linear regression represents the elimination rate constant ( ). -
Calculate Half-life (
): -
Calculate Intrinsic Clearance (
): -
Determine DKIE:
Success Criteria:
-
A DKIE
indicates that C-H bond breaking is rate-limiting and the strategy is effective. -
A DKIE
indicates "Metabolic Switching" (metabolism shifted to another site) or that product release is the rate-limiting step.
Case Study & Applications
Proven Success: Deutetrabenazine (AUSTEDO®)
The clinical validation of the methoxy-d3 strategy is best exemplified by Deutetrabenazine .
-
Parent Drug: Tetrabenazine (contains two methoxy groups on a benzene ring).
-
Modification: Replacement of
with . -
Result: Slower clearance allowed for lower dosing and reduced peak-to-trough plasma variability, significantly improving the safety profile (reduced depression/sedation side effects) while maintaining efficacy for Huntington’s chorea [1, 2].
Application to Pyridines
For 5-methoxy-d3 pyridine, the same logic applies. It is ideal for:
-
Kinase Inhibitors: Where the pyridine ring binds in the hinge region, and the methoxy group is solvent-exposed and vulnerable to metabolism.
-
PET Tracers: Using
to prevent defluorination or radiometabolite formation in or labeled analogs.
References
-
FDA Center for Drug Evaluation and Research. (2017). Deutetrabenazine (AUSTEDO) Prescribing Information. U.S. Food and Drug Administration.[1][2][3][4][5] [Link]
-
Dean, M. (2017). Deutetrabenazine: A First-in-Class Deuterated Drug for the Treatment of Chorea Associated with Huntington’s Disease. Journal of Clinical Studies. [Link]
-
Guengerich, F. P. (2017).[6] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology. [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrfglobal.com [jrfglobal.com]
- 4. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 5. salamandra.net [salamandra.net]
- 6. pubs.acs.org [pubs.acs.org]
verifying position of deuterium label in 2-Bromo-5-methoxypyridine-d3
Case Study: 2-Bromo-5-methoxypyridine-d3
Executive Summary
In quantitative LC-MS/MS and metabolic mechanistic studies, the structural integrity of the internal standard (IS) is non-negotiable. For 2-Bromo-5-methoxypyridine-d3 , the deuterium label is targeted at the methoxy group (
This guide compares three analytical workflows for verifying the position and purity of the deuterium label. Unlike standard certificates of analysis (CoA) that rely solely on mass shift, this guide establishes a self-validating, multi-modal verification protocol .
Part 1: Structural Analysis & The "Scrambling" Risk
Target Molecule: 2-Bromo-5-(trideuteriomethoxy)pyridine
Molecular Formula:
The critical verification challenge is distinguishing between the Target Isomer (Label on Methyl) and Ring-Deuterated Isobars (Label on Pyridine Ring). Both have the same mass, but vastly different metabolic stabilities.
| Feature | Target: 5-Methoxy-d3 | Risk: Ring-Deuterated Isomer |
| Label Position | Methyl group ( | Pyridine Ring ( |
| Metabolic Stability | High (Primary KIE blocks O-demethylation) | Low (Label lost during aromatic oxidation) |
| 1H NMR Signature | Missing methoxy singlet (~3.9 ppm) | Preserved methoxy singlet; lost aromatic signals |
Part 2: Comparative Analysis of Verification Workflows
We compare three methodologies based on Specificity (Can it find the label?), Sensitivity (Can it detect 1% impurity?), and Structural Certainty .
Method A: The "Negative Evidence" Approach (1H NMR)
The industry standard, but prone to false positives if not controlled.
-
Principle: Proton NMR detects
but is silent to . We confirm the label by the absence of the specific methoxy signal. -
Protocol:
-
Dissolve 5 mg sample in
(99.8% D). -
Acquire spectrum (min. 16 scans).
-
Self-Validation Step: Integrate the aromatic protons (H3, H4, H6). They must integrate to exactly 1.0 each. If they integrate to <1.0, deuterium has scrambled onto the ring.
-
-
Verdict: Excellent for purity, but relies on the absence of a signal.
Method B: The "Positive Confirmation" Approach (13C NMR)
The definitive structural proof.
-
Principle: Carbon-Deuterium (
) coupling is observable in -decoupled NMR. -
The Signature:
-
Non-deuterated (
): Sharp singlet at ~56 ppm. -
Deuterated (
): The signal splits into a septet ( ) due to coupling with three spin-1 deuterium nuclei ( ). -
Isotope Shift: The signal shifts upfield by ~0.8 ppm (secondary isotope effect).
-
-
Verdict: The "Gold Standard" for proving the label is physically attached to the oxygen.
Method C: Mass Spectrometry Fragmentation (MS/MS)
Required for isotopic distribution (
-
Principle: High-Resolution Mass Spectrometry (HRMS) confirms the parent mass, but fragmentation (MS2) confirms the location.
-
Key Fragment: Loss of the methyl group.
-
Target (
): Precursor ( ) Fragment ( ). Loss of . -
Ring-Label (
): Precursor ( ) Fragment ( ). Loss of .
-
-
Verdict: Essential for quantifying the
(unlabeled) impurity.
Part 3: Data Summary & Decision Matrix
| Metric | Method A: 1H NMR | Method B: 13C NMR | Method C: HRMS (MS2) |
| Primary Output | Purity & Scrambling Check | Positional Certainty | Isotopic Enrichment % |
| Key Signal | Disappearance of 3.9 ppm singlet | Septet at ~55 ppm ( | Mass shift + Fragmentation |
| Sample Req. | ~5 mg | ~20-30 mg (Low sensitivity) | < 1 mg |
| Cost/Time | Low / 10 mins | High / 4-12 hours | Medium / 30 mins |
| Blind Spot | Cannot detect | Requires high concentration | Poor at distinguishing ring isomers without MS2 |
Part 4: Detailed Experimental Protocols
Protocol 1: The "Self-Validating" 1H NMR Workflow
Objective: Confirm full deuteration of the methoxy group and integrity of the pyridine ring.
-
Preparation: Dissolve 5-10 mg of 2-Bromo-5-methoxypyridine-d3 in 600 µL
. -
Acquisition:
-
Pulse angle:
. -
Relaxation delay (
): 5 seconds (critical for accurate integration). -
Scans: 16-32.
-
-
Analysis (The "Check-Sum" Method):
-
Set the residual solvent peak (
) to 7.26 ppm.[1] -
Identify Pyridine Ring Protons:
-
H6 (d): ~8.05 ppm (Deshielded by N).
-
H3 (d): ~7.40 ppm.
-
H4 (dd): ~7.10 ppm.
-
-
Validation: Integrate H6. Set value to 1.00.
-
Check: H3 and H4 must integrate to 0.95–1.05.
-
Target Check: Examine region 3.80–3.90 ppm.
-
Pass: Flat baseline or tiny peak (<0.01 integration).
-
Fail: Significant singlet (indicates
impurity).
-
-
Protocol 2: 13C NMR Verification of C-D Coupling
Objective: Observe the C-D coupling septet to prove the label position.
-
Preparation: Dissolve >30 mg of sample in minimal
(high concentration needed due to splitting and lack of NOE). -
Acquisition:
-
Decoupling: Proton-decoupled (
-Waltz). -
Relaxation delay: 2-3 seconds.
-
Scans: >1000 (due to splitting of signal intensity).
-
-
Interpretation:
-
Look for the aromatic carbons between 110–150 ppm (sharp singlets).
-
Zoom into 54–56 ppm .
-
Pass Criteria: Observation of a 1:3:6:7:6:3:1 septet with
Hz. -
Fail Criteria: A sharp singlet at 56 ppm (indicates
).
-
Part 5: Visualization of Logic & Pathways
Diagram 1: Analytical Decision Tree
A logic flow to determine if the batch is suitable for use as an Internal Standard.
Caption: Sequential logic flow for validating isotopic purity and regiochemistry.
Diagram 2: MS Fragmentation Confirmation
Visualizing the specific mass loss required to confirm the label is on the methoxy group.
Caption: MS/MS fragmentation logic. Loss of 18 Da confirms the methyl group carries the deuterium.
References
-
Characterization of Deuterated Compounds
-
Deuterium Isotope Effects in NMR
-
Mass Spectrometry Fragmentation Patterns
-
2-Bromo-5-methoxypyridine Structure & Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Isotopologue Distribution Analysis of 2-Bromo-5-methoxypyridine-d3
Executive Summary
In the high-stakes environment of drug development, 2-Bromo-5-methoxypyridine-d3 serves as a critical deuterated internal standard (IS) for quantifying its non-labeled analog (a common scaffold in kinase inhibitors and cholinergic ligands). However, its analysis presents a unique challenge: the isobaric interference caused by the natural abundance of Bromine isotopes (
This guide objectively compares the three primary analytical methodologies—High-Resolution Mass Spectrometry (HRMS) , Triple Quadrupole MS (QqQ) , and Nuclear Magnetic Resonance (NMR) —to determine the most accurate workflow for isotopologue distribution analysis.
The Verdict: While NMR provides absolute structural certainty, UHPLC-HRMS (Orbitrap/Q-TOF) is the superior method for routine isotopologue distribution analysis due to its ability to resolve the complex isotopic envelope created by the Bromine doublet.
Part 1: The Challenge – The "Bromine-Deuterium" Convolution
To analyze this molecule, one must understand the physics of the mass spectrum. Unlike simple carbon-based drugs, 2-Bromo-5-methoxypyridine possesses a distinct isotopic signature due to Bromine.
-
Bromine Doublet: Natural Bromine exists as
(50.69%) and (49.31%). This creates two molecular ion peaks of nearly equal intensity separated by 2 Da ( and ). -
Deuterium Shift: The target molecule is labeled with three deuterium atoms (likely on the methoxy group:
). This adds +3.018 Da to the mass.
The Analytical Risk:
If the deuteration is incomplete (e.g., presence of
Part 2: Comparative Methodology
The following table summarizes the performance of the three leading techniques.
Table 1: Comparative Performance Matrix
| Feature | Method A: UHPLC-HRMS (Recommended) | Method B: Triple Quad (QqQ) | Method C: |
| Primary Utility | Isotopologue Distribution ( | Routine Quantitation | Positional Confirmation |
| Resolution | > 100,000 FWHM | Unit Resolution (~0.7 Da) | Atomic Specificity |
| Sensitivity | High (pg/mL range) | Very High (fg/mL range) | Low (mg required) |
| Bromine Handling | Resolves fine structure | Merges isotopes | N/A (Br is silent in |
| Throughput | Medium (10 min/sample) | High (2 min/sample) | Low (30+ min/sample) |
| Cost/Sample |
Part 3: Detailed Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic and workflow for validating the standard.
Figure 1: Analytical workflow for the validation of brominated deuterated standards.
Method A: UHPLC-HRMS Protocol (The Gold Standard)
This protocol utilizes an Orbitrap or Q-TOF system to separate the isotopic envelope.[1]
1. Sample Preparation:
-
Stock Solution: Dissolve 1 mg of 2-Bromo-5-methoxypyridine-d3 in 1 mL of LC-MS grade Methanol.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid. Note: High concentrations are avoided to prevent detector saturation, which skews isotopic ratios.
2. LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
3. MS Parameters (Source: ESI Positive):
-
Resolution: Set to > 60,000 (at m/z 200). Crucial for resolving interferences.
-
Scan Range: m/z 100 – 300.
-
AGC Target:
(prevent space-charging effects).
4. Data Acquisition Logic:
You are looking for the protonated molecular ions
-
Target
Peaks:- -Isotopologue: m/z ~ 190.98 (Base peak)
- -Isotopologue: m/z ~ 192.98
-
Impurity
Peaks:- -Isotopologue: m/z ~ 187.96
- -Isotopologue: m/z ~ 189.96
Part 4: Data Interpretation & Calculation
The calculation of isotopic purity is not a simple area-under-the-curve (AUC) ratio. You must sum the contributions of the Bromine isotopes.
Formula for % Enrichment (
Why this matters:
In a Triple Quad (Method B), the
Simulated Data Comparison
| Species | Isotope Composition | Exact Mass (m/z) | HRMS Result (Res 60k) | QqQ Result (Unit Res) |
| 187.971 | Resolved | Resolved | ||
| 189.969 | Resolved | Co-elutes w/ | ||
| 190.990 | Resolved | Co-elutes w/ | ||
| 192.988 | Resolved | Resolved |
Part 5: References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. [Link]
-
Hermann, G., et al. (2018). "Calculation of Isotope Distributions in Mass Spectrometry." Journal of The American Society for Mass Spectrometry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
